Acriflavine
説明
See also: Proflavine (related).
Structure
2D Structure
特性
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLNXHANOHNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988185 | |
| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
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Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |
| Record name | Acriflavine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |
| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acriflavine [NF] | |
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| Record name | Acriflavine hydrochloride [NF] | |
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| Record name | Acriflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13373 | |
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| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acriflavine, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acriflavine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Profile of Acriflavine
For Researchers, Scientists, and Drug Development Professionals
Acriflavine (ACF) is a multifaceted acridine dye with a long history of use as a topical antiseptic, first developed by German medical researcher Paul Ehrlich in 1912.[1][2] Initially utilized during World War I as a treatment for sleeping sickness and as a topical antiseptic, its applications have since expanded significantly.[1] Modern research has unveiled its potential as an antimalarial, antibacterial, antiviral, and anticancer agent, making it a subject of renewed interest in the scientific and medical communities.[1][3] This guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is not a single chemical entity but a mixture of two key components: 3,6-diamino-10-methylacridinium chloride (also known as trypaflavine) and 3,6-diaminoacridine (proflavine).[1][4] Commercial preparations often consist of this mixture, which may also be referred to as this compound hydrochloride.[2][4] The hydrochloride salt form enhances its solubility in aqueous solutions.[4] The compound typically appears as an orange or brown powder.[5][6]
The biological activity of this compound is largely attributed to its ability to intercalate with DNA, a property that allows it to interfere with various cellular functions.[1][4]
Caption: Chemical structures of Proflavine and Trypaflavine, the components of this compound.
Table 1: Physicochemical Properties of this compound Components
| Property | Trypaflavine (this compound Component) | Proflavine |
| IUPAC Name | 3,6-diamino-10-methylacridin-10-ium chloride | acridine-3,6-diamine |
| Molecular Formula | C14H14ClN3[5][7] | C13H11N3[1] |
| Molecular Weight | 259.74 g/mol [5][7] | 209.25 g/mol [1] |
| CAS Number | 8048-52-0 (for mixture)[6][7] | 92-62-6 |
| Appearance | Orange or brown powder[5][6] | Orange or brown powder |
| Solubility | Soluble in water, methanol, DMSO[4] | Soluble in water |
Mechanism of Action and Signaling Pathways
This compound's therapeutic and cytotoxic effects stem from its ability to act on multiple cellular targets and pathways. Its planar acridine structure allows it to intercalate between the base pairs of DNA, leading to the disruption of DNA replication and transcription, which underlies its antiseptic and antimicrobial properties.[1][2] Beyond this, this compound is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][8]
Inhibition of HIF-1 Signaling
HIF-1 is a critical transcription factor in cellular adaptation to hypoxia and plays a significant role in tumor progression and angiogenesis.[9] It is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[9] this compound directly binds to the PAS-B subdomain of HIF-1α and HIF-2α, which blocks their dimerization with HIF-1β.[9] This inhibition prevents the transcription of numerous downstream genes involved in angiogenesis, glucose metabolism, and cell survival.[1][9]
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β, blocking downstream gene transcription.
Modulation of the Unfolded Protein Response (UPR)
Recent studies have shown that this compound also interacts with the unfolded protein response (UPR), a cellular stress response pathway.[10] Specifically, it has been shown to activate aspects of endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α.[11] However, it also compromises the stability of Activating Transcription Factor 4 (ATF4), a key pro-survival component of the UPR, by targeting it for proteasomal degradation.[10][11] This dual action can shift the cellular response towards apoptosis, particularly in cancer cells under stress.
Caption: this compound induces ER stress while promoting the degradation of the pro-survival factor ATF4.
Quantitative Biological Activity
This compound has demonstrated potent inhibitory activity across various models, including cancer and viral infections. The following table summarizes key quantitative data from preclinical studies.
Table 2: In Vitro Efficacy of this compound
| Target/Model | Efficacy Metric | Value | Reference |
| Hepatocellular Carcinoma (HCC) | IC50 | 1 µM | [1] |
| MERS-CoV | IC50 | 21 nM | [12] |
| HCoV-OC43 | IC50 | 105 nM | [12] |
| Human Leukemia HL-60 Cells | IC50 (Proflavine-dialkyldithioureas) | 7.2 to 34.0 µM | [13] |
| SARS-CoV-2 Papain-like Protease (PLpro) | Inhibition | Potent, nanomolar IC50 | [8][12] |
Key Experimental Protocols
The following sections detail methodologies from key studies investigating the biological effects of this compound.
Protocol 1: In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the evaluation of this compound in a mouse model of multiple sclerosis-associated optic neuritis.[10]
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Model Induction: Experimental Autoimmune Encephalomyelitis (EAE) was induced in 60 female C57BL/6J mice via immunization with MOG33-55 peptide.[10]
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Treatment Group: A cohort of 20 EAE-induced mice received daily systemic injections of this compound at a dose of 5 mg/kg.[10]
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Control Groups: Control groups consisted of placebo-injected EAE mice and naïve (non-induced) mice.[10]
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Outcome Measures: The therapeutic effect was assessed by comparing changes in visual function (visual acuity, optic nerve function) and structure (retinal ganglion cell complex thickness) between the treatment and control groups.[10]
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Histological Analysis: Post-mortem analysis of the optic nerve was conducted to quantify cell infiltration and the extent of demyelination.[10]
Protocol 2: SARS-CoV-2 Papain-like Protease (PLpro) Enzymatic Inhibition Assay
This protocol was used to identify and characterize this compound as a potent inhibitor of a key SARS-CoV-2 enzyme.[12][14]
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Assay Principle: A high-throughput screening assay was performed to measure the enzymatic activity of SARS-CoV-2 PLpro.
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Substrates: Fluorogenic substrates, either RLRGG-AMC or ISG15-AMC, were used to monitor protease activity.[14]
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Procedure:
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The PLpro enzyme was incubated with varying concentrations of this compound.
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The reaction was initiated by the addition of the fluorogenic substrate.
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Enzyme activity was determined by measuring the fluorescence signal generated from the cleavage of the AMC group from the substrate over time.
-
-
Data Analysis: The relative enzyme activity was plotted against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).[14] The binding mechanism was further confirmed using NMR titrations and X-ray co-crystallography.[12]
Protocol 3: Genotoxicity Assessment via Comet Assay
This protocol details the method used to evaluate the DNA-damaging potential of this compound upon light exposure.[15]
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Cell Lines: Human lymphocytes and NCI-H460 lung cancer cells were used.[15]
-
Treatment: Cells were incubated with this compound at a concentration of 0.025% (w/v).[15]
-
Illumination: Following incubation, cells were exposed to light at a wavelength of 448 nm for durations of 2 minutes and 15 minutes.[15]
-
DNA Damage Analysis (Comet Assay):
-
Single cells were embedded in an agarose gel on a microscope slide.
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Cells were lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides were subjected to electrophoresis, causing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
-
Quantification: The extent of DNA damage was quantified by measuring the percentage of DNA in the comet tail ("Tail DNA%"). An increase in Tail DNA% corresponds to a higher level of genotoxicity.[15] The study found that this compound exposure led to a significant increase in DNA damage with illumination.[15]
Conclusion
This compound, a compound with over a century of history, is re-emerging as a promising candidate for a variety of therapeutic applications. Its well-defined chemical structure, characterized as a mixture of proflavine and trypaflavine, underpins its primary mechanism of DNA intercalation. For drug development professionals, its multifaceted nature, particularly its potent inhibition of the HIF-1 signaling pathway and modulation of the UPR, presents compelling opportunities for developing novel treatments for cancer and viral diseases. The quantitative data on its efficacy and the established experimental protocols provide a solid foundation for further preclinical and clinical investigation into this versatile acridine derivative.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. This compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
The Re-Emergence of a Legacy Antiseptic: A Technical Guide to the History and Mechanisms of Acriflavine
For Immediate Release
This technical guide provides a comprehensive overview of the history, mechanisms of action, and renewed scientific interest in acriflavine, a topical antiseptic with a rich and evolving story. Developed for researchers, scientists, and drug development professionals, this document delves into the technical details of this compound's journey from a World War I battlefield staple to a modern-day candidate for antiviral and anticancer therapies.
A Historical Overview: From Coal Tar to Clinical Decline
This compound, a dye derived from coal tar, was first developed in 1912 by the pioneering German medical researcher Paul Ehrlich.[1][2] It emerged as a critical tool during World War I, where it was extensively used as a topical antiseptic to treat wounds and combat the parasites responsible for sleeping sickness.[1][2][3] The early 20th century saw its widespread application for a variety of ailments, including urinary tract infections and gonorrhea.[4][5]
Presented as a reddish-brown or orange powder, this compound is a mixture of two key acridine derivatives: 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[6][7] Its hydrochloride salt enhances its solubility in water, facilitating its use in aqueous solutions for topical application.[6] However, with the advent of penicillin in the 1940s, the use of this compound as a primary antibacterial agent significantly declined.[4][5][7]
Physicochemical Properties
| Property | Description |
| Appearance | Orange or brown powder.[1] |
| Chemical Composition | A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.[6] |
| Solubility | Soluble in water.[6] |
Antibacterial and Antiviral Efficacy: Quantitative Data
Recent research has revisited the antimicrobial properties of this compound, providing quantitative data on its efficacy against clinically relevant pathogens.
| Parameter | Organism(s) | Concentration | Reference |
| Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa | 32 µg/mL | [2] |
| Minimum Biofilm Eradication Concentration (MBEC) | Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa | 320 µg/mL | [2] |
| IC50 (HIF-1 Dimerization Assay) | - | ~1 µM | [1] |
| IC50 (Brain Tumor Cell Viability) | 9L, GL261, U87, neurospheres | 2 - 3.5 µM | [8] |
| IC50 (Brain Tumor Cell Viability) | F98, BTSCs | 5.37 - 7.02 µM | [8] |
| IC50 (Antiviral - SARS-CoV-2) | - | Low nanomolar range | [3] |
Unraveling the Mechanisms of Action: Beyond DNA Intercalation
This compound's primary mode of antibacterial action has long been attributed to its ability to intercalate into bacterial DNA, a process that disrupts DNA replication and transcription, thereby inhibiting cell division and growth.[2] However, contemporary research has unveiled a more complex and multifaceted mechanism of action, highlighting its interaction with host cellular pathways.
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)
This compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular adaptation to low oxygen conditions, a hallmark of the tumor microenvironment.[1][9] this compound directly binds to the HIF-1α and HIF-2α subunits, preventing their dimerization with HIF-1β.[1] This inhibition of heterodimer formation blocks the transcriptional activity of HIF-1, leading to the downregulation of genes involved in angiogenesis, tumor growth, and metastasis.[1][10]
Activation of the cGAS-STING Pathway
This compound has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA.[11] This activation is not direct but is a consequence of this compound-induced low-level DNA damage, which leads to the leakage of DNA into the cytoplasm.[11] Cytosolic DNA is then recognized by cGAS, which synthesizes the second messenger cGAMP. cGAMP, in turn, binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines, thereby mounting an antiviral and antitumor immune response.[11]
Inhibition of Viral Proteases
More recently, this compound has demonstrated potent antiviral activity, particularly against coronaviruses. It acts as an inhibitor of the papain-like protease (PLpro), an essential enzyme for viral replication. By blocking the active site of PLpro, this compound disrupts the processing of viral polyproteins, thereby halting the viral life cycle.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against bacterial strains can be determined using the broth microdilution method.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile deionized water) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
HIF-1 Dimerization Assay (Co-immunoprecipitation)
-
Cell Culture and Treatment: Human embryonic kidney (HEK293) cells are cultured under hypoxic conditions (e.g., 1% O2) in the presence or absence of this compound for 24 hours.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer to extract total cellular proteins.
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Immunoprecipitation: The cell lysates are incubated with an antibody specific for HIF-1α, which is coupled to protein A/G-agarose beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of HIF-1β in the immunoprecipitate is detected by Western blotting using an antibody specific for HIF-1β. A decrease in the amount of co-immunoprecipitated HIF-1β in this compound-treated cells indicates inhibition of HIF-1 dimerization.[1]
cGAS-STING Pathway Activation Assay
-
Cell Culture and Treatment: A reporter cell line, such as HEK293T cells expressing an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase), is used. These cells are treated with sub-toxic concentrations of this compound.
-
Reporter Gene Assay: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the activity of the reporter gene is measured (e.g., luciferase activity). An increase in reporter activity in this compound-treated cells indicates the activation of the type I interferon pathway.
-
Analysis of Interferon-Stimulated Genes (ISGs): To confirm the activation of the STING pathway, the expression of downstream ISGs (e.g., IFIT1, ISG15) can be quantified by quantitative real-time PCR (qRT-PCR). An upregulation of these genes in response to this compound treatment provides further evidence of STING pathway activation.[11]
Conclusion and Future Directions
This compound, a historical antiseptic, is experiencing a scientific renaissance. Its multifaceted mechanisms of action, including the inhibition of HIF-1 and the activation of the cGAS-STING pathway, have positioned it as a promising candidate for further investigation in the fields of oncology and virology. The quantitative data on its efficacy and the detailed understanding of its molecular targets provide a solid foundation for future preclinical and clinical studies. Further research is warranted to optimize its therapeutic potential and explore its application in combination therapies for various diseases.
References
- 1. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. HIF-1α- Targeting this compound Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]
Acriflavine mechanism of action as a DNA intercalator
An In-depth Technical Guide on the Core Mechanism of Action of Acriflavine as a DNA Intercalator
Introduction
This compound (ACF) is an acridine dye with a long history in medicine, first introduced as an antiseptic and antibacterial agent.[1] It is a compound mixture composed of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1] Structurally, this compound is a planar, polycyclic aromatic molecule that carries a positive charge, features that are critical to its primary mechanism of action: intercalation into the DNA double helix.[1] This ability to interfere directly with DNA structure and function underpins its broad biological activities, including its roles as an anticancer agent and an inhibitor of various cellular processes.[1][2] This guide provides a detailed examination of the molecular mechanisms of this compound as a DNA intercalator, the downstream cellular consequences, and the experimental methodologies used to characterize these interactions.
The Core Mechanism: DNA Intercalation
The defining mechanism of this compound's biological activity is its insertion between the base pairs of DNA. This process, known as intercalation, is a non-covalent interaction driven by the molecule's specific physicochemical properties.
Structural Basis of Intercalation
The ability of this compound to function as a DNA intercalator is a direct result of its molecular architecture:
-
Planarity: The flat, three-ring aromatic system of the acridine core allows it to slide into the space between adjacent base pairs in the DNA double helix.[1]
-
Positive Charge: The cationic nature of the this compound molecule facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, stabilizing the bound complex.[1]
Upon intercalation, this compound physically separates the base pairs, leading to significant conformational changes in the DNA structure. This includes an unwinding of the helix at the site of insertion and a lengthening of the DNA molecule. Studies have suggested that proflavine, a component of this compound, binds preferentially to alternating purine-pyrimidine sequences.[1]
Consequences of DNA Intercalation
The structural distortion of DNA by this compound is not a passive event; it actively disrupts critical cellular processes that rely on the integrity of the DNA template.
Inhibition of Topoisomerases I and II: this compound functions as a "topoisomerase poison."[3] Topoisomerases are essential enzymes that resolve topological stress in DNA by creating transient single-strand (Topoisomerase I) or double-strand (Topoisomerase II) breaks to allow the DNA to unwind or untangle, followed by re-ligation of the strands.[3][4] this compound intercalates into the DNA and traps the topoisomerase enzyme after it has cleaved the DNA but before it can re-ligate it.[1][3] This creates a stable "DNA-drug-topoisomerase" ternary complex.[3] The prevention of the re-ligation step leads to an accumulation of persistent DNA strand breaks, which are highly cytotoxic.[3]
Disruption of DNA Replication and Transcription: The presence of the bulky this compound molecule within the DNA helix creates a physical blockade. This steric hindrance obstructs the processive movement of DNA and RNA polymerases along the DNA strand, thereby inhibiting both DNA replication and gene transcription.
Induction of Apoptosis: The accumulation of extensive DNA damage, particularly double-strand breaks resulting from topoisomerase II poisoning, triggers cellular DNA damage response (DDR) pathways.[3] When the damage is too severe to be repaired, these pathways converge to initiate apoptosis, or programmed cell death. This compound has been shown to increase the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade.[3]
Quantitative Data Summary
The biological activity of this compound and its derivatives has been quantified across various studies. The following table summarizes key parameters related to its DNA interaction and cellular effects.
| Parameter | Description | Value / Range | Cell Line / System | Reference |
| DNA Binding Constant (Kb) | Measures the affinity of a ligand for DNA. Higher values indicate stronger binding. | 1.74 × 10⁴ – 1.0 × 10⁶ M⁻¹ | Calf Thymus DNA | [5] |
| Cell Survival (IC₅₀) | The concentration of this compound required to inhibit the survival of 50% of cells. | ~16 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
| SARS-CoV-2 Replication (IC₅₀) | The concentration required to inhibit viral replication by 50%. | 64 - 86 nM | Vero and A549ACE2+ cells | [6] |
| SARS-CoV-2 PLpro Inhibition (IC₅₀) | The concentration required to inhibit the viral papain-like protease by 50%. | 1.66 µM | In vitro enzyme assay | [6] |
| Note: The DNA binding constant shown is for a range of acridine-thiosemicarbazone derivatives, which serves as a representative range for the binding affinity of acridine-based intercalators.[5] |
Visualizations: Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: Cellular pathway from this compound's DNA intercalation to the induction of apoptosis.
Experimental Workflow for Viscometry
Caption: Workflow for determining DNA lengthening via viscometry upon this compound binding.
Logical Relationship for DNA Intercalation
Caption: Key molecular properties of this compound that enable its function as a DNA intercalator.
Experimental Protocols
The study of this compound's interaction with DNA employs several biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.
Fluorescence Spectroscopy for Binding Affinity
This protocol determines the binding affinity by measuring the quenching of this compound's intrinsic fluorescence upon binding to DNA.
1. Materials and Reagents:
- This compound stock solution (e.g., 1 mM in ultrapure water).
- Calf Thymus DNA (ctDNA) stock solution, concentration determined by UV absorbance at 260 nm.
- Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
- Spectrofluorometer and quartz cuvettes.
2. Procedure:
- Prepare a working solution of this compound at a constant concentration (e.g., 8 µM) in the binding buffer.[7]
- Place a fixed volume of the this compound solution into a quartz cuvette.
- Set the spectrofluorometer with an excitation wavelength of ~451 nm and record the emission spectrum from 470 nm to 600 nm. The peak fluorescence intensity should be around 502 nm.
- Sequentially add small aliquots of the ctDNA stock solution to the cuvette.
- After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-3 minutes.
- Record the fluorescence emission spectrum after each titration point. A progressive decrease (quenching) in fluorescence intensity will be observed as more DNA is added.
- Correct the observed fluorescence intensity for the dilution effect at each titration point.
3. Data Analysis:
- The binding constant (Kb) and the number of binding sites (n) can be determined by plotting the data using the Scatchard equation or by fitting to a suitable binding model.
- Alternatively, the Stern-Volmer quenching constant (Ksv) can be calculated from the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, and [Q] is the concentration of the quencher.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) of the interaction in a single experiment.
1. Materials and Reagents:
- Purified this compound and DNA samples.
- Identical buffer for both this compound and DNA (e.g., 10 mM cacodylate, 100 mM NaCl, pH 7.0). Dialyzing both samples against the same buffer is crucial to minimize heats of dilution.
2. Procedure:
- Thoroughly degas both the this compound and DNA solutions to prevent air bubbles.
- Load the DNA solution (e.g., 20 µM) into the sample cell of the calorimeter.
- Load the this compound solution (e.g., 200 µM, typically 10-15 times the concentration of the macromolecule in the cell) into the injection syringe.
- Set the experimental temperature (e.g., 25°C).
- Perform an initial injection (e.g., 1-2 µL) which is typically discarded during analysis.
- Program a series of subsequent injections (e.g., 15-25 injections of 10-15 µL each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline.
- Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.
3. Data Analysis:
- Integrate the area under each injection peak to determine the heat change for that injection.
- Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of this compound to DNA.
- Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the analysis software provided with the instrument. This fit yields the binding affinity (Ka or Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated from the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.
Topoisomerase II Inhibition (DNA Relaxation Assay)
This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase IIα, a hallmark of topoisomerase poisons.
1. Materials and Reagents:
- Human Topoisomerase IIα enzyme.
- Supercoiled plasmid DNA (e.g., pUC19 or pBR322).
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
- This compound at various concentrations.
- Positive control inhibitor (e.g., Etoposide or Doxorubicin).
- Stop Solution/Loading Dye (containing SDS and a tracking dye).
- Agarose gel (1%), TAE or TBE buffer, and an electrophoresis system.
- DNA stain (e.g., Ethidium Bromide or SYBR Safe).
2. Procedure:
- Prepare reaction mixtures on ice. For each reaction, combine assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and the desired concentration of this compound or control inhibitor.
- Initiate the reaction by adding Topoisomerase IIα enzyme. The final volume is typically 20 µL. Include a "no enzyme" control and a "no drug" control.
- Incubate the reactions at 37°C for 30 minutes.
- Terminate the reactions by adding the Stop Solution/Loading Dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis until the different forms of the plasmid (supercoiled, relaxed, linear) are well separated. Supercoiled DNA migrates fastest, followed by linear, and then relaxed circular DNA.
- Stain the gel with a DNA stain and visualize it under UV light.
3. Data Analysis:
- In the "no enzyme" lane, a single band corresponding to supercoiled DNA will be visible.
- In the "no drug" lane, the enzyme will have converted most of the supercoiled DNA into relaxed topoisomers, which appear as a series of slower-migrating bands.
- In the presence of an effective concentration of this compound, the enzyme's activity will be inhibited, and the DNA will remain in its supercoiled form. The concentration at which 50% of the relaxation activity is inhibited (IC₅₀) can be estimated by densitometric analysis of the bands at different drug concentrations.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Properties of Acriflavine for Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine (ACF) is a fluorescent dye belonging to the acridine family. It is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine). Historically used as an antiseptic, its intrinsic fluorescence properties have led to its widespread use in various scientific applications, including as a fluorescent probe for biological molecules, a stain for nucleic acids, and in the analysis of pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its analysis, and a mechanistic insight into its fluorescence behavior.
Core Spectral Properties of this compound
The fluorescence of this compound is characterized by its absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular environment, making this compound a versatile probe.
Absorption and Emission Spectra
This compound typically exhibits a major absorption peak in the blue region of the visible spectrum and emits in the green region. The exact wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are influenced by factors such as solvent polarity and pH.
In aqueous solutions, this compound has an emission maximum at approximately 502 nm.[1] Excitation can be achieved at various wavelengths, with common choices being around 265 nm and 451 nm.[1] In glycerol and ethylene glycol, this compound shows two strong absorption bands at 260 nm and 464 nm.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. For this compound in aqueous solution, the quantum yield has been reported to be approximately 0.54 ± 0.03. The fluorescence lifetime (τ_F_), which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range. The luminescence lifetime of this compound has been noted as 5 × 10⁻⁹ s.
Tabulated Spectral Data
For ease of comparison, the key spectral properties of this compound in different environments are summarized in the tables below.
Table 1: Absorption and Emission Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs_) (nm) | Emission Max (λ_em_) (nm) | Stokes Shift (cm⁻¹) |
| N,N-Dimethylformamide (DMF) | 36.7 | 414 | 497 | 1292.5 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 414 | 501 | 1316.5 |
| Water | 78.5 | 414 | 505 | 2469.7 |
| Ethylene Glycol | 37.7 | 464 | 503-536 (monomer), 558-581 (excimer) | - |
| Glycerol | 42.5 | 464 | - | - |
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Parameter | Value | Conditions |
| Quantum Yield (Φ_F_) | 0.54 ± 0.03 | Aqueous solution |
| Fluorescence Lifetime (τ_F_) | 5.0 ns | - |
Influence of Environmental Factors
The spectral properties of this compound are significantly influenced by its local environment, which is a key aspect of its utility as a fluorescent probe.
Effect of Solvent Polarity
Increasing the polarity of the solvent generally leads to a red-shift (a shift to longer wavelengths) in the emission spectrum of this compound. This phenomenon, known as a Stokes shift, occurs because polar solvent molecules reorient around the excited state of the fluorophore, lowering its energy.[3] Consequently, the energy of the emitted photon is reduced, resulting in a longer wavelength. Studies have shown that as solvent polarity increases, the fluorescence intensity of this compound tends to decrease.[4]
Effect of pH
The pH of the solution can significantly impact the fluorescence of this compound. The protonation state of the acridine ring system can alter its electronic structure and, therefore, its absorption and emission characteristics. The highest fluorescence intensity is typically observed in the pH range of 8.0 to 9.0.[1] At pH values greater than 9.0, a notable decrease in fluorescence intensity is observed.[1] Conversely, in acidic conditions (e.g., pH 4), this compound is also effectively used, indicating that the optimal pH is application-dependent.
Experimental Protocols
This section provides detailed methodologies for the measurement of this compound's fluorescence and its use in staining.
General Protocol for Measuring this compound Fluorescence
This protocol outlines the steps for measuring the fluorescence spectrum of this compound using a spectrofluorometer.
Materials:
-
This compound hydrochloride
-
Distilled water or other suitable solvent
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 0.8 mM) by dissolving a precise amount of this compound hydrochloride in distilled water. Protect the solution from light.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1 x 10⁻⁵ M).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (e.g., 451 nm or 414 nm).
-
Set the emission wavelength range to be scanned (e.g., 470 nm to 700 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solutions. Place the cuvette in the spectrofluorometer and record a blank spectrum to account for any background fluorescence from the solvent and cuvette.
-
Sample Measurement:
-
Rinse the cuvette with the this compound working solution.
-
Fill the cuvette with the working solution and place it in the spectrofluorometer.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true fluorescence spectrum of this compound. Identify the wavelength of maximum emission.
Protocol for Staining Meiotic Chromosomes with this compound
This protocol is adapted for staining meiotic chromosomes in fungi.
Materials:
-
This compound (Sigma)
-
Potassium metabisulfite (K₂S₂O₅)
-
Hydrochloric acid (HCl)
-
70% Ethanol
-
10% Glycerol
-
Microscope slides and coverslips
-
Epifluorescence microscope
Procedure:
-
Hydrolysis: Hydrolyze unfixed perithecia on thin agar strips in 4 N HCl for 20-30 minutes at 30°C.
-
Rinsing: Rinse the samples once with water.
-
Staining: Stain the samples in a solution containing this compound (100-200 µg/ml) and K₂S₂O₅ (5 mg/ml in 0.1 N HCl) for 20-30 minutes at 30°C.
-
Washing:
-
Wash the stained perithecia three times (3-5 minutes each) in a mixture of concentrated HCl and 70% ethanol (2:98 v/v) at 30°C to remove non-covalently bound stain.
-
Wash twice with distilled water.
-
-
Mounting: Dissect the perithecia in a drop of 10% glycerol and squash the asci under a coverslip.
-
Visualization: Examine the stained asci using an epifluorescence microscope with an excitation filter around 450 nm and an emission filter around 540 nm.
Mechanisms of Fluorescence Modulation and Applications
The fluorescence of this compound can be modulated through various interactions, which forms the basis of its application as a probe.
Interaction with Nucleic Acids
This compound is a well-known DNA intercalating agent.[2] The planar acridine ring structure inserts itself between the base pairs of the DNA double helix. This interaction leads to a quenching of this compound's fluorescence. The mechanism of this quenching is often static, meaning a non-fluorescent complex is formed between the this compound molecule and the DNA. This property is exploited for staining nucleic acids and studying DNA-drug interactions.
Fluorescence Quenching by Analyte Interaction
This compound's fluorescence can be quenched by various molecules, making it a useful probe for their detection. For instance, it can form ion-pair complexes with acidic drugs, leading to a decrease in its fluorescence intensity.[1] This quenching can be static, where a non-fluorescent ground-state complex is formed. The relationship between the quencher concentration and the fluorescence intensity can be described by the Stern-Volmer equation.
Visualizations
Experimental Workflow for Fluorescence Measurement
Caption: Workflow for measuring the fluorescence of this compound.
Mechanism of this compound Fluorescence Quenching by DNA Intercalation
Caption: this compound fluorescence is quenched upon intercalation into DNA.
Conclusion
This compound remains a valuable tool in biological and pharmaceutical research due to its distinct and environmentally sensitive fluorescence properties. Understanding its spectral characteristics, the factors that influence them, and the underlying mechanisms of fluorescence modulation is crucial for its effective application. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this compound as a fluorescent probe.
References
- 1. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Acriflavine: A Technical Deep Dive into its Discovery and Pioneering Applications
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and original use cases of acriflavine, a potent antiseptic and trypanocidal agent. Developed in 1912 by the pioneering German medical scientist Paul Ehrlich, this compound marked a significant advancement in the nascent field of chemotherapy.[1][2][3] This document details the early experimental protocols for its synthesis, derived from coal tar, and its clinical applications, particularly its widespread use as a topical antiseptic during World War I and its role in combating sleeping sickness.[1][2][3] Quantitative data from early studies are presented, alongside a depiction of the initial scientific understanding of its mechanism of action, primarily centered on its interaction with microbial nucleic acids. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this important chemotherapeutic agent.
Discovery and Historical Context
This compound was first synthesized in 1912 by Paul Ehrlich and his assistant Albert Benda.[2] The discovery emerged from Ehrlich's systematic investigation of aniline dyes for their therapeutic properties, a line of inquiry that had previously led to the development of Salvarsan, the first effective treatment for syphilis. This compound, derived from coal tar, is a mixture of two key compounds: 3,6-diaminoacridine (proflavine) and its methylated quaternary ammonium salt, 3,6-diamino-10-methylacridinium chloride (trypaflavine).[2] Initially named "trypaflavine" for its efficacy against trypanosomes, the causative agents of sleeping sickness, it soon found broader application as a powerful topical antiseptic.[1][3] Its use became particularly widespread during World War I for the treatment of infected wounds.[1][2]
Original Use Cases and Quantitative Data
This compound's initial applications were primarily in two distinct areas: as a topical antiseptic and for the treatment of trypanosomiasis (sleeping sickness).
Topical Antiseptic for Wound Management
During World War I, this compound was extensively used to prevent and treat infections in wounds. It was noted for its ability to maintain its antiseptic properties in the presence of serum.
| Application | Formulation | Concentration | Source |
| Wound Dressing | This compound in Glycerine Emulsion | 1:1000 |
Treatment of Sleeping Sickness (Trypanosomiasis)
The original impetus for the development of this compound was its activity against trypanosomes. Early clinical work focused on establishing effective, yet safe, dosages for intravenous administration.
| Condition | Dosage | Administration | Efficacy/Observations | Source |
| Trypanosomiasis | Data not available in search results | Intravenous | Data not available in search results |
Note: Specific dosage regimens for sleeping sickness from the early 20th century are not well-documented in the available search results. The focus of later research shifted to other trypanocidal drugs.
Experimental Protocols
The synthesis of this compound in the early 20th century was a multi-step process starting from coal tar derivatives. The core of the molecule is the acridine ring system.
Synthesis of the Acridine Core
The fundamental structure of this compound is the acridine tricycle. Two classical methods for its synthesis, likely employed in the early 20th century, are the Bernthsen acridine synthesis and the Ullmann condensation.
Bernthsen Acridine Synthesis (Conceptual Workflow)
Caption: Conceptual workflow of the Bernthsen acridine synthesis.
Ullmann Condensation for Acridone Synthesis (Precursor to Acridine)
References
Acriflavine Hydrochloride vs. Neutral Acriflavine: A Technical Guide for Researchers
An In-depth Examination of Two Forms of a Potent HIF-1 Inhibitor and Fluorescent Dye for Biomedical Research
This technical guide provides a comprehensive comparison of Acriflavine hydrochloride and neutral this compound for researchers, scientists, and drug development professionals. This document details their chemical and physical properties, mechanisms of action, and provides detailed experimental protocols for their application in key biomedical research areas, with a focus on their role as inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) and as fluorescent staining agents.
Core Chemical and Physical Properties
This compound is a topical antiseptic and fluorescent dye derived from acridine.[1] It is commercially available in two primary forms: the hydrochloride salt and the neutral base. Both are typically orange or brown powders and are often mixtures of 3,6-diamino-10-methylacridinium chloride (the active component of trypaflavine) and 3,6-diaminoacridine (proflavine).[2] The hydrochloride form is noted to be more irritating than its neutral counterpart.[1]
Comparative Data of this compound Forms
The quantitative properties of this compound hydrochloride and neutral this compound are summarized below. It is important for researchers to note that some reported values, particularly molecular weight and solubility, can vary between suppliers, likely due to differences in the proflavine to trypaflavine ratio in the mixture.
| Property | This compound Hydrochloride | Neutral this compound |
| Synonyms | Acid this compound, Acriflavinium chloride hydrochloride | This compound (neutral), Euflavine, Trypaflavine |
| Appearance | Orange to red crystalline powder | Reddish-brown powder |
| pH (1% aq. solution) | ~1.5 - 3.5 | Not specified |
| Property | This compound Hydrochloride | Neutral this compound |
| Water | 1 mg/mL to ~333 mg/mL (freely soluble) | ≥ 25 mg/mL to 330 mg/mL (soluble) |
| Ethanol | Soluble | Sparingly soluble |
| DMSO | 94 mg/mL[3] | Soluble |
| Ether | Soluble | Insoluble |
| Chloroform | Soluble | Insoluble |
| Property | This compound Hydrochloride / Neutral this compound |
| Methanol | 424 nm / 518 nm |
| Ethanol | 426 nm / 524 nm |
| Propanol | 430 nm / 512 nm |
| Butanol | 430 nm / 526 nm |
| Formamide | 434 nm / 524 nm |
| Glycerol | 432 nm / 540 nm |
| Water | 416 nm / 514 nm |
Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway
This compound's most significant application in modern biomedical research is its role as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1 is a heterodimeric transcription factor, composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit, that plays a central role in the cellular response to hypoxia.[4][5] In many cancers, the HIF-1 pathway is overactive, promoting tumor growth, angiogenesis, and metastasis.[6][7]
This compound exerts its inhibitory effect by directly binding to the PAS-B subdomain of HIF-1α and HIF-2α.[6] This binding event physically prevents the dimerization of HIF-1α with its partner HIF-1β.[6] Without the formation of this heterodimer, the HIF-1 complex cannot bind to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, thus blocking their transcription.[6] This mechanism effectively shuts down the cellular response to hypoxia, leading to reduced tumor vascularization and growth arrest.[6][7]
Visualizing the HIF-1 Signaling Pathway and this compound's Point of Intervention
The following diagrams, generated using the DOT language, illustrate the HIF-1 signaling pathway under normal and low oxygen conditions and the specific inhibitory action of this compound.
Experimental Protocols
The following section provides detailed methodologies for common applications of this compound in a research setting. It is recommended to handle this compound with appropriate personal protective equipment, as it can be an irritant and a dye.[1]
Preparation of Stock Solutions
Due to differences in solubility, the preparation of stock solutions for cell culture and in vivo studies requires careful consideration of the solvent.
For In Vitro / Cell Culture Use:
-
Objective: To prepare a high-concentration stock solution for dilution in cell culture media.
-
Material: this compound (hydrochloride or neutral), Dimethyl sulfoxide (DMSO).
-
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mM. Vortex thoroughly until the powder is completely dissolved.[3]
-
Create small-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[8]
-
When preparing working solutions, dilute the stock solution in cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent toxicity to the cells.[1]
-
For In Vivo Use:
-
Objective: To prepare a solution or suspension suitable for animal administration.
-
Material: this compound (hydrochloride or neutral), Phosphate-buffered saline (PBS), or a suitable vehicle (e.g., Carboxymethylcellulose).
-
Protocol:
-
For intraperitoneal (i.p.) injection, this compound can be dissolved in PBS.
-
If solubility is an issue, a suspension can be made. For oral administration, a homogeneous suspension can be prepared in a vehicle like CMC-Na.
-
The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume for the animal model.
-
It is recommended to prepare the dosing solution fresh for each day of administration.
-
Fluorescent Staining of Cellular RNA
This compound can be used as a fluorescent dye to label high molecular weight RNA. The following is a general protocol for staining cells for fluorescence microscopy.
-
Objective: To fluorescently label RNA within fixed cells for microscopic visualization.
-
Materials:
-
Cells grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS (Fixation solution).
-
0.1% Triton X-100 in PBS (Permeabilization solution).
-
This compound staining solution (e.g., 0.01% to 0.05% this compound in a suitable buffer, such as 0.1 M citrate buffer at pH 3.0).[9]
-
Mounting medium.
-
-
Protocol:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the this compound staining solution for 3-5 minutes at room temperature, protected from light.[9]
-
Wash the cells three times with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize using a fluorescence microscope with excitation around 420-490 nm.[9]
-
HIF-1 Inhibition Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on HIF-1 transcriptional activity.
-
Objective: To measure the dose-dependent inhibition of HIF-1 activity by this compound using a hypoxia-responsive luciferase reporter.
-
Workflow Diagram:
-
Materials:
-
Cancer cell line (e.g., HEK293T, HCT-116).
-
HRE-driven Firefly luciferase reporter plasmid.
-
Constitutively expressed Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
This compound stock solution.
-
Hypoxia chamber or incubator (1% O2).
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Protocol:
-
Seed cells into a 24- or 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[8]
-
Co-transfect the cells with the HRE-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8][11]
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Place one set of plates in a normoxic incubator (21% O2) and another set in a hypoxic incubator (1% O2) for 18-24 hours.
-
After the incubation period, lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.[8][12]
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.[8][12]
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of HIF-1 inhibition at each this compound concentration relative to the vehicle-treated hypoxic control. Plot the results to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.
-
Objective: To assess the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.
-
Materials:
-
Immunodeficient mice (e.g., NSG or nude mice).[13]
-
Human cancer cell line (e.g., PC-3 for prostate cancer).
-
Matrigel (optional, for improved tumor take).
-
This compound dosing solution.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[13]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[13]
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.[13]
-
-
Treatment Administration:
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 8 mg/kg daily).
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
The study endpoint may be a fixed duration of treatment or when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, protein expression).
-
-
Conclusion
This compound hydrochloride and neutral this compound are versatile tools in biomedical research, serving as both potent inhibitors of the critical HIF-1 cancer pathway and as effective fluorescent dyes. While their in vivo therapeutic efficacy is considered comparable, the choice between the hydrochloride and neutral forms may be influenced by factors such as solubility requirements for specific experimental setups and potential for irritation in topical applications. The hydrochloride salt's enhanced aqueous solubility may be advantageous for certain formulations, whereas the neutral form is reported to be less irritating.[1] By understanding their distinct properties and employing the detailed protocols provided in this guide, researchers can effectively leverage this compound to advance studies in oncology, cell biology, and molecular diagnostics.
References
- 1. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.jp]
- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Luciferase reporter assay [bio-protocol.org]
- 9. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 10. ibidi.com [ibidi.com]
- 11. 2.10. HIF-1α Luciferase Assay [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Early Investigations into the Antibacterial Properties of Acriflavine: A Technical Review
Introduction
In the landscape of antimicrobial chemotherapy, the acridine dye acriflavine holds a significant historical position. First synthesized by Paul Ehrlich in 1912 and extensively utilized as a topical antiseptic during World War I, it was one of the earliest synthetic antibacterial agents to see widespread use.[1][2][3] The pioneering work of researchers such as Carl Hamilton Browning and his colleagues in the early 20th century laid the groundwork for understanding its therapeutic potential. This technical guide provides an in-depth review of these early studies, focusing on the quantitative data, experimental methodologies, and the contemporary understanding of this compound's mechanism of action.
Quantitative Assessment of Antibacterial Efficacy
Early studies on this compound's antibacterial properties primarily focused on determining the concentration required to inhibit bacterial growth (bacteriostatic) and to kill the bacteria (bactericidal). The work of Browning, Gulbransen, and Thornton, published in 1917, stands as a cornerstone in this area. Their research meticulously quantified the antiseptic potency of this compound against various bacterial species, often in comparison to other antiseptics of the era. A key finding of their work was that the antibacterial activity of this compound was notably enhanced in the presence of serum, a significant advantage for a wound antiseptic.[4][5][6]
The following tables summarize the quantitative data from these seminal studies.
Table 1: Bacteriostatic and Bactericidal Concentrations of this compound in Different Media
| Bacterium | Medium | Bacteriostatic Concentration | Bactericidal Concentration |
| Staphylococcus aureus | Peptone Water | 1 in 20,000 to 1 in 40,000 | 1 in 20,000 |
| Staphylococcus aureus | Serum | 1 in 100,000 to 1 in 200,000 | 1 in 100,000 |
| Escherichia coli | Peptone Water | 1 in 2,000 | 1 in 1,000 |
| Escherichia coli | Serum | 1 in 20,000 to 1 in 40,000 | 1 in 20,000 |
| Bacillus anthracis | Serum | 1 in 40,000 | - |
| Streptococcus pyogenes | Serum | 1 in 200,000 | - |
Data extracted from Browning, C.H., Gulbransen, R., and Thornton, L.H.D. (1917). THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN. British Medical Journal, 2(2951), 70-75.
Table 2: Comparative Bactericidal Action of Antiseptics in Serum
| Antiseptic | Concentration for Complete Sterilization of S. aureus in Serum |
| This compound | 1 in 100,000 |
| Proflavine | 1 in 100,000 |
| Brilliant Green | 1 in 2,000 |
| Mercuric Chloride | 1 in 40,000 |
Data extracted from Browning, C.H., Gulbransen, R., and Thornton, L.H.D. (1917). THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN. British Medical Journal, 2(2951), 70-75.
Experimental Protocols
The methodologies employed in these early investigations, while foundational, were meticulous for their time. The primary techniques used were broth dilution assays to determine minimum inhibitory and bactericidal concentrations.
Determination of Bacteriostatic and Bactericidal Concentrations
The following protocol is a reconstruction based on the descriptions provided in the early literature:
-
Preparation of Bacterial Cultures: Pure cultures of the test organisms, such as Staphylococcus aureus and Escherichia coli, were grown in a suitable liquid medium (e.g., peptone water or broth) to a standard turbidity.
-
Preparation of Antiseptic Dilutions: A series of dilutions of this compound were prepared in the desired test medium (peptone water or serum).
-
Inoculation: A standard volume of the bacterial culture was added to each dilution of the antiseptic. Control tubes containing the medium and bacterial culture without the antiseptic were also prepared.
-
Incubation: The inoculated tubes were incubated at 37°C for a specified period, typically 24 to 48 hours.
-
Determination of Bacteriostatic Concentration: The lowest concentration of this compound that completely inhibited visible growth of the bacteria was recorded as the bacteriostatic concentration.
-
Determination of Bactericidal Concentration: To determine the bactericidal concentration, a small volume from each tube showing no visible growth was subcultured onto a solid agar medium. The plates were then incubated. The lowest concentration of this compound from which no growth occurred on the subculture plate was considered the bactericidal concentration.
Experimental workflow for determining bacteriostatic and bactericidal concentrations.
Early Understanding of the Mechanism of Action
The concept of specific cellular signaling pathways as we understand them today was not a part of the scientific lexicon in the early 20th century. Researchers of this era conceptualized the action of antiseptics in terms of direct chemical interactions with the microbial protoplasm.
The prevailing hypothesis for this compound's mechanism of action was its ability to interfere with bacterial replication. It was understood that this compound, as a dye, had a strong affinity for cellular components, particularly those within the nucleus. The modern understanding that this compound intercalates with DNA, thereby inhibiting replication and transcription, is a refinement of these early observations.[7] Early researchers noted that the effect of this compound was often slow but persistent, which they termed a "bacteriostatic" action, suggesting an interference with cellular processes rather than immediate destruction of the cell.
Conceptualization of this compound's antibacterial mechanism in early studies.
Conclusion
The early studies on the antibacterial properties of this compound conducted in the first half of the 20th century were foundational in the field of antimicrobial chemotherapy. Through meticulous quantitative analysis and the development of standardized experimental protocols, researchers like C.H. Browning and his collaborators provided crucial data on the efficacy of this acridine dye. Their work not only established this compound as a valuable topical antiseptic, particularly in the challenging environment of wound infections, but also contributed to the broader understanding of how chemical agents could be selectively used to combat bacterial infections. While their conceptualization of the mechanism of action lacked the molecular detail of modern biology, their observations of a potent bacteriostatic effect laid the groundwork for the later discovery of its interaction with bacterial DNA. These pioneering investigations remain a testament to the rigorous scientific inquiry that ushered in the antibiotic era.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Antiseptic, Dye, Bactericide | Britannica [britannica.com]
- 4. THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE ANTISEPTIC PROPERTIES OF this compound AND PROFLAVINE, AND BRILLIANT GREEN | The BMJ [bmj.com]
- 6. scispace.com [scispace.com]
- 7. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Acriflavine Staining for RNA in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine is a fluorescent dye that belongs to the acridine family. It has been traditionally used as a topical antiseptic and is also known for its ability to intercalate into nucleic acids. This property allows for the visualization of DNA and RNA within cells. While acridine orange is more commonly used for differential staining of DNA and RNA, this compound presents an alternative with distinct spectral properties. This document provides a detailed protocol for the staining of RNA in cultured mammalian cells using this compound for fluorescence microscopy. The protocol is intended for qualitative visualization and relative quantification of RNA content.
Principle of this compound Staining for RNA
This compound is a planar molecule that can insert itself between the base pairs of nucleic acid chains, a process known as intercalation[1]. Upon binding to RNA, the fluorescence properties of this compound are altered, allowing for the detection of RNA within the cell. The precise mechanism of fluorescence change (enhancement or quenching) upon binding to RNA in a cellular environment can vary depending on the local environment and the dye-to-base pair ratio. For quantitative analysis, it is crucial to establish a calibration curve or use a reference standard.
Data Presentation: this compound-RNA Interaction
Direct quantitative data correlating this compound fluorescence intensity to intracellular RNA concentration in cultured cells is not extensively documented in peer-reviewed literature. However, in vitro studies and data from related acridine dyes provide insights into the binding characteristics. The following table summarizes key quantitative parameters of the interaction between this compound and its derivatives with nucleic acids.
| Parameter | Value | Species/Conditions | Reference |
| Binding Affinity (Kd) | Not directly available for this compound-RNA. Proflavine (a related acridine dye) exhibits a Kd in the micromolar range for RNA. | In vitro | [2] |
| Excitation Maximum (λex) | ~451 nm | In solution | [3] |
| Emission Maximum (λem) | ~502-512 nm | In solution | [2][3] |
| Fluorescence Change upon Binding | Fluorescence quenching is observed upon interaction with various molecules. The interaction with RNA is expected to alter fluorescence intensity. | In vitro | [2] |
| Binding Stoichiometry | 1:1 (this compound:Analyte) has been observed in ion-pair complex formation. | In vitro | [3] |
Note: The fluorescence intensity of this compound can be influenced by factors such as pH, ionic strength, and the presence of other molecules. Therefore, for quantitative applications, it is essential to perform control experiments and establish a standard curve under the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for staining RNA in cultured mammalian cells using this compound.
Materials and Reagents
-
This compound Hydrochloride (Sigma-Aldrich or equivalent)
-
Citrate Buffer (0.1 M, pH 3.0)
-
Phosphate-Buffered Saline (PBS) (pH 7.4)
-
Paraformaldehyde (PFA) , 4% in PBS
-
Triton X-100 , 0.1% in PBS
-
Mounting Medium with antifade reagent
-
Cultured mammalian cells (e.g., HeLa, HEK293) grown on glass coverslips
-
Distilled water
Solution Preparation
-
This compound Stock Solution (0.5% w/v): Dissolve 50 mg of this compound hydrochloride in 10 mL of distilled water. Store protected from light at 4°C.
-
This compound Staining Solution (0.05% w/v): Dilute the 0.5% stock solution 1:10 in 0.1 M citrate buffer (pH 3.0). Prepare fresh before use.
-
4% Paraformaldehyde (PFA) in PBS: Prepare fresh or use a commercially available solution. Handle with appropriate safety precautions in a fume hood.
-
0.1% Triton X-100 in PBS: Add 100 µL of Triton X-100 to 100 mL of PBS and mix well.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound staining of RNA in cultured cells.
Staining Protocol
-
Cell Culture: Grow mammalian cells on sterile glass coverslips in a petri dish with the appropriate culture medium until they reach the desired confluency (typically 60-80%).
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS (pH 7.4) for 5 minutes each.
-
Fixation: Add 4% PFA in PBS to the coverslips and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the coverslips and incubate for 10 minutes at room temperature. This step is crucial for allowing the this compound to enter the cell and access the RNA.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Add the freshly prepared 0.05% this compound staining solution to the coverslips, ensuring the cells are fully covered. Incubate for 3-5 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~451 nm, Emission: ~502-512 nm). RNA-rich regions, such as the cytoplasm and nucleolus, are expected to show fluorescence.
Mechanism of Action Diagram
Caption: this compound enters the cell and intercalates with RNA, producing a fluorescent signal.
Troubleshooting
-
High Background Fluorescence:
-
Ensure adequate washing after the staining step.
-
Optimize the this compound concentration; a lower concentration may be required for some cell types.
-
Use a high-quality mounting medium with antifade reagents.
-
-
Weak or No Signal:
-
Confirm successful permeabilization. If necessary, increase the Triton X-100 concentration or incubation time slightly.
-
Ensure the this compound staining solution is freshly prepared and protected from light.
-
Check the filter sets on the fluorescence microscope to ensure they are appropriate for this compound's excitation and emission spectra.
-
-
Cell Detachment:
-
Handle the coverslips gently during washing steps.
-
Consider using coated coverslips (e.g., poly-L-lysine) to improve cell adherence.
-
Conclusion
This compound provides a viable method for the fluorescent staining of RNA in cultured mammalian cells. While further studies are needed to establish a robust quantitative relationship between fluorescence intensity and RNA concentration in a cellular context, the protocol outlined in this document serves as a reliable starting point for the qualitative visualization and relative comparison of RNA content. Researchers are encouraged to optimize the staining conditions for their specific cell type and experimental setup.
References
- 1. Acridine orange differential staining of total DNA and RNA in normal and galactosemic lens epithelial cells in culture using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is this compound an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of High Molecular Weight RNA Using Acriflavine
Introduction
Acriflavine (ACF) is a fluorescent dye belonging to the acridine family, widely recognized for its antiseptic properties and its utility as a biological stain.[1][2] Commercially, it is often supplied as a mixture of 3,6-diamino-10-methylacridinium chloride (the actual this compound) and 3,6-diaminoacridine (proflavine).[2] Its ability to intercalate into nucleic acid structures makes it a valuable tool for fluorescently labeling high molecular weight RNA molecules, enabling their visualization and analysis in various experimental contexts.[1] These notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals interested in utilizing this compound for RNA labeling.
Mechanism of Action: Intercalation with RNA
This compound associates with double-stranded nucleic acids, including regions of secondary structure in high molecular weight RNA, primarily through a process called intercalation.[3] The planar, aromatic structure of the acridine ring system inserts itself between adjacent base pairs of the RNA duplex. This interaction is stabilized by van der Waals forces and π–π stacking with the nucleotide bases.[4] This binding event leads to a significant increase in the fluorescence quantum yield of this compound, causing it to emit a bright green-yellow fluorescence under appropriate excitation, making it an effective stain for RNA.
Caption: Mechanism of this compound binding to RNA.
Application Notes
Advantages:
-
DNA/RNA Differentiation: Similar to the related dye Acridine Orange, this compound can be used to differentially stain DNA and RNA. Under specific conditions, intercalated dye on double-stranded nucleic acids fluoresces green, while its association with single-stranded nucleic acids can result in red fluorescence.[5]
-
Simplicity: The staining protocols are generally straightforward and do not require complex chemical reactions.
-
Cost-Effectiveness: this compound is a relatively inexpensive fluorescent dye compared to proprietary RNA labeling kits.
Considerations:
-
Specificity: this compound is not strictly specific to RNA and will also stain DNA.[3] Therefore, experimental design must account for this, potentially including DNase treatment steps if only RNA visualization is desired.
-
Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to excitation light. Users should minimize exposure times and use appropriate antifade reagents where possible.
-
Environmental Sensitivity: The fluorescence emission of this compound is sensitive to its local environment, including solvent polarity and pH. This should be considered when preparing staining solutions and buffers.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Spectral Properties of this compound in Various Solvents This data is crucial for selecting appropriate filter sets for fluorescence microscopy.
| Solvent | Excitation (λex) | Emission (λem) | Reference |
| Water | 416 nm | 514 nm | |
| Methanol | 424 nm | 518 nm | |
| Ethanol | 426 nm | 524 nm | |
| Propanol | 430 nm | 512 nm | |
| Butanol | 430 nm | 526 nm | |
| Formamide | 434 nm | 524 nm | |
| Glycerol | 432 nm | 540 nm |
Table 2: Example Staining Conditions from Published Protocols These parameters can serve as a starting point for protocol optimization.
| Parameter | Protocol 1 (Meiotic Chromosomes) | Protocol 2 (Marine Protists) |
| Target | Fungal Chromosomes (DNA) | Whole Cells (General Nucleic Acids) |
| Fixation | Unfixed | Optional (Formaldehyde) |
| Pre-treatment | 4 N HCl Hydrolysis (20-30 min) | None specified |
| Stain Concentration | 100-200 µg/mL this compound | 0.05% (500 µg/mL) this compound |
| Staining Buffer | 0.1 N HCl with K₂S₂O₅ | 0.1 M Citrate Buffer (pH 3.0) |
| Incubation Time | 20-30 min | 4 min |
| Wash/Destain | HCl-Ethanol mixture | 75% Isopropyl Alcohol |
| Reference | [6] | [7] |
Experimental Protocols
The following are generalized protocols for using this compound to label high molecular weight RNA. Note: Optimization of concentrations, incubation times, and wash steps is highly recommended for specific applications and cell/tissue types.
Caption: General workflow for RNA labeling with this compound.
Protocol 1: In Vitro Labeling of Purified High Molecular Weight RNA for Gel Electrophoresis
This protocol is suitable for visualizing RNA bands in agarose or polyacrylamide gels.
Materials:
-
Purified high molecular weight RNA
-
This compound stock solution (e.g., 1 mg/mL in sterile, nuclease-free water)
-
Nuclease-free water
-
Gel loading buffer
-
Agarose or polyacrylamide gel electrophoresis system
-
UV or blue-light transilluminator
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in nuclease-free water or an appropriate buffer (e.g., TE buffer).
-
RNA Incubation: Add the this compound staining solution directly to your purified RNA sample. The final concentration of this compound should be optimized, but a starting point is 0.5-1.0 µg/mL in the final RNA sample volume. Incubate for 5-10 minutes at room temperature, protected from light.
-
Gel Electrophoresis: Add gel loading buffer to the stained RNA sample. Load the sample onto an agarose or polyacrylamide gel and run the electrophoresis as per standard protocols.
-
Visualization: After electrophoresis, visualize the RNA bands directly on a UV or blue-light transilluminator using an appropriate emission filter (e.g., a standard SYBR Green or GFP filter). This compound-stained RNA will appear as fluorescent bands.
Protocol 2: Staining of RNA in Fixed Cells for Fluorescence Microscopy
This protocol is adapted for visualizing cellular RNA distribution.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
This compound Staining Solution (e.g., 5 µg/mL in 0.1 M citrate buffer, pH 3.0-6.0)
-
Wash Buffer (e.g., PBS)
-
(Optional) DNase I solution
-
Mounting medium with antifade agent (e.g., ProLong Gold)
Procedure:
-
Cell Fixation: Wash cells on coverslips twice with cold PBS. Fix with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature to allow the dye to access intracellular structures.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
(Optional) DNase Treatment: To selectively visualize RNA, incubate the cells with a DNase I solution according to the manufacturer's protocol to digest cellular DNA. Wash thoroughly with PBS afterward.
-
Staining: Incubate the cells with the this compound Staining Solution for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the stained cells 2-3 times with PBS to remove excess, unbound dye. The duration and number of washes may need optimization to achieve the best signal-to-noise ratio.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium containing an antifade agent.
-
Imaging: Visualize the stained cells using an epifluorescence microscope equipped with filters appropriate for this compound (e.g., a FITC or GFP filter set).
Broader Biological Impact: this compound in Drug Development
Beyond its use as a stain, this compound has garnered significant interest in drug development. It is a potent inhibitor of the Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in tumor progression and metastasis.[8][9][10] this compound functions by interfering with the dimerization of HIF-1α with its partner, HIF-1β, thereby inhibiting the transcription of hypoxia-related genes.[8] This mechanism makes this compound a candidate for anticancer therapies.
Caption: this compound's role in inhibiting the HIF-1α pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound hydrochloride, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 3. PHYSICAL CHEMICAL STUDIES ON THE SPECIFIC INTERACTION OF AN this compound-PHOSPHOTUNGSTIC ACID COMPLEX WITH DOUBLE-STRANDED NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is this compound an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fgsc.net [fgsc.net]
- 7. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 8. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Acriflavine for Live Cell Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine is a fluorescent dye belonging to the acridine family. Historically utilized as a topical antiseptic, its utility has expanded into the realm of cellular and molecular biology due to its fluorescent properties and ability to intercalate with nucleic acids.[1][2] This document provides detailed application notes and protocols for the use of this compound in staining live cells for various research applications, including fluorescence microscopy and flow cytometry.
This compound is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[1][3] Its planar tricyclic structure allows it to insert between the base pairs of DNA, a mechanism central to its fluorescent staining of the nucleus.[1] This interaction with nucleic acids makes it a valuable tool for visualizing cell nuclei and studying cellular processes.
Mechanism of Action
This compound's primary mechanism as a fluorescent stain lies in its ability to intercalate into double-stranded DNA.[1] Upon binding, its fluorescence is significantly enhanced, allowing for the visualization of the nucleus in live cells.[4] The dye is cell-permeant, meaning it can cross intact cell membranes to reach the nucleus.[5] In addition to its role as a DNA intercalator, this compound is also known to inhibit hypoxia-inducible factor 1 (HIF-1), a key transcription factor involved in cellular responses to low oxygen.[1][6][7] This inhibition occurs through the disruption of the dimerization of HIF-1α with HIF-1β.[6][8] While this inhibitory function is a key focus in cancer research, it is an important consideration when using this compound for live-cell imaging, as it may influence cellular physiology.
Data Presentation
The optimal concentration of this compound for staining live cells is a balance between achieving sufficient fluorescence for imaging and minimizing cytotoxicity. The following table summarizes recommended concentrations from various studies. It is crucial to empirically determine the optimal concentration for your specific cell type and experimental conditions.
| Cell Type | Application | This compound Concentration | Incubation Time | Key Observations |
| Labyrinthulomycetes | Epifluorescence Microscopy | 0.05% (w/v) | 4 minutes | Red-fluorescent cell wall and green-fluorescent cytoplasm.[9] |
| Human Lymphocytes | Comet Assay | 0.025% (w/v) | 2 - 15 minutes | DNA damage observed with light exposure.[10] |
| NCI-H460 (Lung Cancer Cells) | Comet Assay | 0.025% (w/v) | 2 - 15 minutes | DNA damage observed with light exposure.[10] |
| Primary Hemangioblastoma Cells | Viability Assay (MTT) | 1 - 100 µM | 24 - 72 hours | Dose-dependent decrease in cell viability.[11] |
| Various Cancer Cell Lines | In vitro Assays | 1 - 10 µM | 24 - 72 hours | Inhibition of cell viability.[1] |
| Gastrointestinal Mucosa | Confocal Laser Endomicroscopy | 0.01% - 0.05% (w/v) | Not specified | 0.02% showed the best nuclear staining and image quality.[12] |
| Meiotic Chromosomes (Fungi) | Fluorescence Microscopy | 100 - 200 µg/mL | 20 - 30 minutes | DNA-specific staining, leaving the nucleolus transparent.[13] |
Experimental Protocols
Protocol 1: General Live-Cell Staining for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent live cells with this compound for visualization of the nucleus.
Materials:
-
This compound hydrochloride (powder)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~460 nm, emission ~515 nm)[2]
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mg/mL (0.1% w/v) stock solution of this compound in sterile PBS or distilled water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the stock solution protected from light at 4°C.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. Incubation time may need to be optimized.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess stain.
-
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope.
Protocol 2: Staining Suspension Cells for Flow Cytometry
This protocol is designed for staining live suspension cells with this compound for nuclear analysis by flow cytometry.
Materials:
-
This compound hydrochloride stock solution (as prepared in Protocol 1)
-
PBS or other suitable buffer for flow cytometry
-
Suspension cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-5 µM).
-
Vortex the cell suspension gently to ensure even distribution of the dye.
-
-
Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.
-
Washing (Optional but Recommended):
-
Centrifuge the stained cells to pellet them.
-
Discard the supernatant.
-
Resuspend the cells in fresh PBS.
-
-
Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters.
Mandatory Visualizations
Caption: General workflow for live cell staining with this compound.
Caption: Dual mechanism of this compound: DNA intercalation and HIF-1 inhibition.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology | PLOS One [journals.plos.org]
- 3. This compound hydrochloride, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 4. Turn-on, fluorescent nuclear stains with live cell compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | this compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 9. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 10. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects on confocal laser endomicroscopy image quality by different this compound concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fgsc.net [fgsc.net]
Acriflavine in Fluorescence Microscopy: Visualizing Nuclei in Drug Discovery and Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine is a fluorescent dye belonging to the acridine family, historically utilized as a topical antiseptic.[1] In the realm of cellular and molecular biology, its ability to intercalate with DNA makes it a valuable tool for visualizing cell nuclei in fluorescence microscopy.[1][2] Its fluorescent properties are dependent on the solvent environment, and upon binding to DNA, it exhibits distinct spectral characteristics that allow for clear nuclear staining.[3][4] This document provides detailed application notes and protocols for the use of this compound in visualizing nuclei for both fixed and live-cell imaging, with a focus on applications relevant to drug development and research.
Quantitative Data
This compound's utility in fluorescence microscopy is defined by its spectral properties and performance in cellular imaging. The following tables summarize key quantitative data for this compound.
Table 1: Spectral Properties of this compound
| Property | Value | Solvent/Condition | Reference |
| Absorption Maximum (λabs) | ~451 nm, 260 nm | Aqueous Solution | [5][6] |
| 466 nm, 370 nm | Bound to DNA | [3] | |
| 464 nm, 260 nm | Glycerol, Ethylene Glycol | [4] | |
| Emission Maximum (λem) | ~502 nm | Aqueous Solution | [5] |
| 502 nm | Bound to DNA | [3] | |
| Quantum Yield (Φ) | 0.54 ± 0.03 | Aqueous Solution | [7] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Value | Reference |
| A549ACE2+ | CC50 | 3.1 µM | [3] |
| Vero | CC50 | 3.4 µM | [3] |
| HCT-8 | CC50 | 2.1 µM | [3] |
| Primary Human Fibroblasts | CC50 | 12 µM | [3] |
| K562 | IC50 (48h) | Not specified | [1] |
| MV-4-11 | IC50 | Not specified | [1] |
| HL-60 | IC50 | Not specified | [1] |
| L1210 | IC50 | Not specified | [1] |
| HeLa | IC50 (24h & 48h) | Comparable to free drug | [8] |
Mechanism of Action
This compound exerts its fluorescent staining properties by intercalating between the base pairs of DNA.[1][2] This interaction is concentration-dependent and leads to a significant increase in fluorescence intensity, allowing for the specific visualization of the DNA-rich nucleus.
Experimental Protocols
Protocol 1: General Nuclear Staining of Fixed Mammalian Cells
This protocol is suitable for use as a nuclear counterstain in immunofluorescence (ICC) or for standalone nuclear visualization in fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for other stains):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a working solution of this compound at a concentration of 0.5-5 µg/mL in PBS. The optimal concentration should be determined empirically for your cell type and imaging system.
-
Incubate the fixed and permeabilized cells with the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells two to three times with PBS to remove excess stain.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a filter set appropriate for this compound (Excitation: ~450 nm, Emission: ~505 nm).
-
Protocol 2: Staining of Nuclei in Live Mammalian Cells
Important Note: this compound can be phototoxic and genotoxic to live cells, especially upon illumination.[9][10] This protocol should be used with caution, and incubation times and concentrations should be minimized. It is recommended for endpoint assays rather than long-term time-lapse imaging.
Materials:
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Imaging medium (e.g., phenol red-free medium)
Procedure:
-
Cell Culture: Grow cells in imaging-compatible dishes or plates.
-
This compound Staining:
-
Prepare a working solution of this compound at a concentration of 0.1-1 µg/mL in pre-warmed complete culture medium. A lower concentration is recommended to minimize toxicity.
-
Aspirate the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber, maintaining physiological conditions (37°C, 5% CO2). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Protocol 3: Feulgen-Acriflavine Staining for DNA Quantification
The Feulgen-acriflavine method is a quantitative staining technique for DNA. It involves acid hydrolysis to generate aldehyde groups from deoxyribose, which then react with the this compound-SO2 reagent.
Materials:
-
Fixative (e.g., 10% neutral buffered formalin)
-
5N Hydrochloric Acid (HCl)
-
This compound-SO2 reagent (Schiff-type reagent prepared with this compound)
-
Sulfite wash solution
-
Ethanol series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Fixation and Rehydration: Fix cells or tissue sections as required and rehydrate to distilled water.
-
Acid Hydrolysis:
-
Incubate the slides in 5N HCl at room temperature for 60 minutes.
-
-
Staining:
-
Rinse the slides briefly in distilled water.
-
Stain with this compound-SO2 reagent for 60 minutes in the dark.
-
-
Washing:
-
Wash the slides three times in sulfite wash solution, 2 minutes each.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the samples through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a suitable mounting medium.
-
Applications in Drug Development
This compound's ability to stain nuclei makes it a useful tool in various stages of drug development.
-
High-Content Screening (HCS): this compound can be used as a nuclear marker in HCS assays to identify and segment individual cells. This allows for the automated analysis of various cellular parameters on a per-cell basis, such as changes in nuclear morphology, protein localization, and cell proliferation in response to compound treatment.
-
Apoptosis Detection: A key hallmark of apoptosis is chromatin condensation, which can be visualized by an increased fluorescence intensity of DNA-binding dyes like this compound.[11][12] Changes in nuclear size and morphology can be quantified to assess the apoptotic potential of drug candidates.
-
Cell Cycle Analysis: While flow cytometry is the gold standard, this compound staining can be used for image-based cell cycle analysis.[13] The intensity of nuclear fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.
-
Genotoxicity and DNA Damage Assessment: Due to its intercalating nature, this compound's potential to cause DNA damage upon illumination can be a consideration.[9][10] This property, while a drawback for live-cell imaging, could potentially be exploited in specific assays for DNA repair or in photodynamic therapy research.[2]
Comparison with Other Nuclear Stains
This compound offers an alternative to commonly used blue-fluorescent nuclear stains like DAPI and Hoechst.
| Feature | This compound | DAPI | Hoechst |
| Excitation/Emission | ~450 nm / ~505 nm (Green) | ~358 nm / ~461 nm (Blue) | ~350 nm / ~461 nm (Blue) |
| Live Cell Staining | Possible, but with caution due to phototoxicity | Generally poor membrane permeability | Good membrane permeability |
| Photostability | Moderate | Good | Moderate to Good |
| Toxicity | Can be phototoxic and genotoxic | Lower toxicity in the dark | Lower toxicity than DAPI for live cells |
| Spectral Overlap | Less overlap with blue/red fluorophores | Can overlap with some green fluorophores | Can overlap with some green fluorophores |
The green emission of this compound can be advantageous in multiplexing experiments where blue and red channels are occupied by other probes. However, its potential for phototoxicity in live cells is a significant consideration compared to Hoechst dyes.[14][15][16]
Troubleshooting and Considerations
-
High Background: Ensure adequate washing steps to remove unbound dye. Titrate the this compound concentration to find the optimal balance between signal and background.
-
Phototoxicity in Live Cells: Use the lowest possible excitation light intensity and exposure times. For time-lapse experiments, consider alternative, less toxic live-cell nuclear stains.
-
Photobleaching: While this compound is relatively stable, prolonged exposure to high-intensity light will cause photobleaching. Use of an anti-fade mounting medium for fixed cells is recommended.
-
Variable Staining: Staining intensity can vary between cell types and with the metabolic state of the cell. Optimization of staining concentration and incubation time is crucial for reproducible results.
Conclusion
This compound is a versatile fluorescent dye for nuclear staining in a variety of applications. Its green emission spectrum provides a useful alternative to traditional blue nuclear stains, particularly in multicolor imaging experiments. While its use in live-cell imaging requires careful consideration of its phototoxic and genotoxic potential, it remains a valuable tool for endpoint assays, fixed-cell imaging, and specialized applications such as Feulgen-based DNA quantification. For researchers and drug development professionals, this compound offers a cost-effective and readily available option for nuclear visualization in high-content screening, apoptosis assays, and cell cycle analysis.
References
- 1. This compound | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Fluorescent labeling of DNA in solution with covalently bound acriflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nuclear Staining | Thermo Fisher Scientific - SK [thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Is this compound an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chromatin condensation and sensitivity of DNA in situ to denaturation during cell cycle and apoptosis--a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. differencebetween.com [differencebetween.com]
- 16. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
Application Notes and Protocols for Intracellular pH Measurement Using Acriflavine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine, a fluorescent dye, has garnered interest for various biological applications due to its intrinsic fluorescence properties. These application notes provide a comprehensive overview of the theoretical and practical considerations for utilizing this compound as a probe for measuring intracellular pH (pHi). However, it is crucial to note that while this compound exhibits pH-sensitive fluorescence, its application for quantitative pHi measurement is fraught with significant challenges, including a lack of comprehensive characterization in the physiological pH range and substantial concerns regarding its phototoxicity and genotoxicity. These notes are intended to guide researchers in understanding the potential and, more importantly, the pronounced limitations and risks associated with the use of this compound in live-cell imaging.
Introduction to this compound as a Potential pH Indicator
This compound is a topical antiseptic that belongs to the acridine family of dyes. Its fluorescent properties, characterized by excitation and emission in the visible spectrum, have led to its exploration in various biological imaging applications. The fluorescence of acridine derivatives is often sensitive to the local environment, including pH, making this compound a candidate for pHi sensing. The underlying principle of using this compound for pHi measurement relies on the pH-dependent changes in its fluorescence intensity, quantum yield, or fluorescence lifetime. However, empirical data robustly correlating these parameters with pH within the physiological range (pH 6.8-7.4) are notably scarce in the scientific literature.
Spectral Properties of this compound
The spectral characteristics of this compound are essential for designing imaging experiments. The available data on its excitation and emission maxima are summarized in the table below. It is important to note that these values can be influenced by the solvent environment and the presence of other molecules.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~451 nm | [1][2] |
| Emission Maximum (λem) | ~502 nm | [1][2] |
| Fluorescence Quenching | Observed at pH 8.5 in the presence of aceclofenac | [2] |
| Phototoxicity | Induces DNA damage upon illumination | [3][4] |
Principle of Intracellular pH Measurement
The use of fluorescent dyes to measure pHi is based on the dye's differential fluorescence response to proton concentration. This can manifest as a change in fluorescence intensity, a shift in the excitation or emission spectra, or a change in the fluorescence lifetime. To obtain quantitative pHi measurements, a calibration procedure is required to establish the relationship between the fluorescence signal and the actual pH value.
Figure 1. Principle of pHi measurement using a fluorescent dye.
Critical Limitations and Safety Concerns
The primary obstacle to the widespread adoption of this compound for pHi measurement is its significant phototoxicity and genotoxicity.
-
Phototoxicity and DNA Damage : Upon illumination with excitation light, this compound can generate reactive oxygen species (ROS) that are damaging to cellular components[5][6][7]. Studies have demonstrated that exposure to this compound and light leads to considerable DNA damage[3][4]. This raises serious concerns about the validity of data obtained from cells that may be undergoing stress or apoptosis due to the measurement process itself. One study explicitly concluded that their findings do not support the use of this compound in humans for in vivo imaging[3].
-
Lack of Quantitative pH Correlation : There is a significant lack of published data demonstrating a clear and reproducible correlation between this compound's fluorescence properties and pH across the physiological range (pH 6.0-8.0). Without a reliable calibration curve, accurate pHi measurements are not possible.
Figure 2. this compound-induced phototoxicity and genotoxicity.
Experimental Protocol (General Guidance and Hypothetical Application)
The following protocol is a general guideline for intracellular pH measurement using a fluorescent dye and is adapted for this compound. It must be emphasized that this protocol is hypothetical due to the lack of specific, validated procedures for this compound and its inherent safety risks. Researchers should exercise extreme caution and perform extensive validation and toxicity assessments before considering its use.
Materials
-
This compound hydrochloride (or neutral form)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 120-140 mM KCl
-
Nigericin (a K+/H+ ionophore)
-
Valinomycin (a K+ ionophore, sometimes used in conjunction with nigericin)
-
Cells of interest cultured on a suitable imaging dish or plate
Stock Solution Preparation
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
Cell Loading with this compound
-
Culture cells to the desired confluency on a glass-bottom dish or multi-well plate suitable for fluorescence microscopy.
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Prepare a loading solution by diluting the this compound stock solution in serum-free medium to a final concentration. Note: The optimal concentration needs to be determined empirically, starting from a low micromolar range (e.g., 1-5 µM) to minimize toxicity.
-
Incubate the cells with the loading solution for 15-30 minutes at 37°C, protected from light.
-
After incubation, wash the cells two to three times with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
Intracellular pH Calibration
-
Prepare a set of calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). A common base for these buffers is a high-potassium solution (e.g., 130 mM KCl, 20 mM NaCl, 1 mM MgSO4, 10 mM HEPES or MES), where the pH is adjusted with HCl or KOH.
-
Add nigericin (typically 5-10 µM) to each calibration buffer immediately before use. Nigericin will equilibrate the intracellular and extracellular pH in the presence of high extracellular potassium.
-
Replace the imaging buffer on the this compound-loaded cells with the first calibration buffer (e.g., pH 7.5).
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images using appropriate filter sets for this compound (e.g., excitation ~450 nm, emission ~500 nm).
-
Repeat steps 3-5 for each of the remaining calibration buffers, proceeding from high to low pH or vice versa.
Image Acquisition and Analysis
-
For experimental measurements, acquire fluorescence images of the this compound-loaded cells under the desired experimental conditions.
-
Measure the average fluorescence intensity (or lifetime, if the instrumentation is available) from regions of interest (ROIs) within the cells.
-
For calibration, plot the mean fluorescence intensity (or lifetime) from the calibration images against the corresponding pH of the calibration buffers to generate a calibration curve.
-
Use the calibration curve to convert the fluorescence measurements from the experimental cells into pHi values.
Figure 3. A generalized experimental workflow for pHi measurement.
Conclusion and Recommendations
While this compound possesses pH-sensitive fluorescence, its utility as a reliable and safe probe for quantitative intracellular pH measurement is highly questionable based on current scientific evidence. The significant phototoxicity and genotoxicity, coupled with the lack of a well-characterized fluorescence-pH relationship in the physiological range, present major hurdles.
Researchers are strongly advised to consider alternative, well-validated, and less toxic fluorescent pH indicators for intracellular studies. Should this compound be considered for any qualitative or exploratory work, it is imperative to:
-
Use the lowest possible dye concentration and light exposure to minimize phototoxicity.
-
Include appropriate controls to assess cell health and viability throughout the experiment.
-
Acknowledge the significant limitations and potential for artifacts in the interpretation of the data.
Further research is required to fully characterize the pH-dependent spectral properties of this compound and to explore less toxic derivatives before it can be recommended for routine use in quantitative live-cell imaging for pHi measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acriflavine in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acriflavine in combination with other chemotherapeutic agents. This compound, a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), demonstrates synergistic anti-cancer effects when combined with conventional chemotherapy drugs.[1][2][3][4] This document outlines the molecular basis for this synergy, presents quantitative data from key studies, and provides detailed protocols for reproducing and expanding upon this research.
Introduction
This compound (ACF) is an acridine dye originally used as an antiseptic.[4] Its anticancer properties stem from its ability to interfere with key oncogenic mechanisms.[4] Notably, this compound is a powerful inhibitor of HIF-1α, a transcription factor that plays a critical role in tumor adaptation to hypoxic environments, angiogenesis, and metastasis.[1][5][6][7] By inhibiting HIF-1, this compound can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents, potentially overcoming drug resistance.[4] This document explores the combination of this compound with cisplatin, 5-fluorouracil, sunitinib, and doxorubicin.
Molecular Mechanisms of Synergy
The synergistic effect of this compound with other chemotherapeutic agents is primarily attributed to its inhibition of the HIF-1 signaling pathway. Many conventional cancer therapies can induce intratumoral hypoxia, leading to the upregulation of HIF-1α, which in turn promotes cell survival and drug resistance.[3] this compound counteracts this by binding directly to the PAS-B subdomain of HIF-1α and HIF-2α, which prevents their heterodimerization with HIF-1β and subsequent transcriptional activity.[1][5] This leads to the downregulation of HIF-1 target genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[1][4]
In addition to HIF-1 inhibition, this compound has been shown to downregulate topoisomerase I and II, further sensitizing cancer cells to DNA-damaging agents like cisplatin.[2]
Below is a diagram illustrating the central role of this compound in inhibiting the HIF-1 signaling pathway.
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the combination of this compound with various chemotherapeutic agents.
This compound and Cisplatin in Bladder Cancer
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Reference |
| 5637 (mutant p53) | Cisplatin alone | 12.5 ± 1.5 | [2] |
| Cisplatin + this compound (IC30) - Cotreatment | 5.5 ± 0.5 | [2] | |
| Cisplatin + this compound (IC15) - Pretreatment | 3.5 ± 0.5 | [2] | |
| EJ138 (mutant p53) | Cisplatin alone | 15 ± 2 | [2] |
| Cisplatin + this compound (IC30) - Cotreatment | 7 ± 1 | [2] | |
| Cisplatin + this compound (IC15) - Pretreatment | 4.5 ± 0.5 | [2] |
This compound and 5-Fluorouracil (5-FU) in Colorectal Cancer
| Cell Line | Treatment | IC50 of 5-FU (µM) | Reference |
| SW480 (mutant p53) | 5-FU alone | ~25 | [8] |
| 5-FU + this compound (IC30) - Pretreatment | ~10 | [8] | |
| HCT116 (wild-type p53) | 5-FU alone | ~8 | [8] |
| 5-FU + this compound (IC30) - Pretreatment | ~3 | [8] | |
| LS174T (wild-type p53) | 5-FU alone | ~15 | [8] |
| 5-FU + this compound (IC30) - Pretreatment | ~5 | [8] |
This compound and Sunitinib in a Breast Cancer Model (In Vivo)
| Treatment Group | Tumor Volume (mm³) at Day 21 | Reference |
| Control | ~1200 | [3] |
| Sunitinib | ~800 | [3] |
| This compound | ~700 | [3] |
| Sunitinib + this compound | ~300 | [3] |
This compound and Doxorubicin in Cervical Cancer (In Vitro)
| Cell Line | Treatment | IC50 (µM) | Reference |
| HeLa | Doxorubicin alone | ~0.5 | [9][10][11] |
| This compound alone | ~2.5 | [9][10][11] | |
| Doxorubicin + this compound (Complex) | comparable to free drugs | [9][10][11] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the synergistic effects of this compound and other chemotherapeutic agents.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents alone and in combination with this compound.
Caption: Step-by-step workflow for the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., 5637, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (ACF)
-
Chemotherapeutic agent (e.g., Cisplatin, 5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. Replace the medium in the wells with the drug-containing medium.
-
Co-treatment: Prepare combinations of a fixed concentration of this compound (e.g., its IC30) with serial dilutions of the chemotherapeutic agent.
-
Pretreatment: Treat cells with a fixed, low concentration of this compound (e.g., its IC15) for 24 hours. Then, remove the medium and add medium containing serial dilutions of the chemotherapeutic agent for a further 48 hours.
-
-
Incubation: Incubate the treated plates for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the mRNA levels of target genes such as HIF-1α, TOP1, and TOP2A following treatment with this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified time.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a mouse tumor xenograft model.
Caption: General workflow for an in vivo tumor xenograft study.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound
-
Chemotherapeutic agent
-
Vehicle for drug delivery
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the drugs according to the planned schedule, dosage, and route of administration (e.g., intraperitoneal injection of this compound at 5 mg/kg/day).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for HIF-1α expression).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
The combination of this compound with conventional chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The primary mechanism of this synergy lies in this compound's potent inhibition of the HIF-1 signaling pathway, a key driver of tumor survival and progression. The provided data and protocols offer a solid foundation for researchers to further explore and validate the therapeutic potential of this compound-based combination therapies in various cancer models.
References
- 1. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of topoisomerase 1 and 2 with this compound sensitizes bladder cancer cells to cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF-1 Dimerization Inhibitor this compound Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. pnas.org [pnas.org]
- 8. This compound enhances the antitumor activity of the chemotherapeutic drug 5-fluorouracil in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is this compound an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Is this compound an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acriflavine for Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acriflavine in antibacterial assays.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in antibacterial assays?
The optimal concentration of this compound is highly dependent on the bacterial species and the type of assay being performed (e.g., planktonic vs. biofilm). For initial screening, a broad range is recommended, followed by more specific optimization.
-
For planktonic bacteria (e.g., MRSA, P. aeruginosa): A good starting point for determining the Minimum Inhibitory Concentration (MIC) is a range from 1 µg/mL to 128 µg/mL. A study found the MIC for clinical isolates of MRSA and P. aeruginosa to be 32 µg/mL[1].
-
For bacterial biofilms: Biofilms are significantly more resistant to antimicrobials[1]. Therefore, much higher concentrations are required. The Minimum Biofilm Eradication Concentration (MBEC) for MRSA and P. aeruginosa has been reported to be as high as 320 µg/mL[1].
-
For disk diffusion assays: A common concentration used for differentiating Staphylococcus aureus is 10 µg of this compound per disk[2].
2. What is the mechanism of action of this compound?
This compound exerts its antibacterial effect primarily by intercalating with bacterial DNA[1][3]. This process interferes with DNA replication and transcription, which in turn inhibits cell division and growth[1]. Additionally, in Staphylococcus aureus, this compound has been observed to induce thickening of the cell wall, which is believed to play a role in its mechanism of action[4].
3. Why am I seeing no zone of inhibition in my disk diffusion assay?
Several factors could lead to a lack of a zone of inhibition:
-
Bacterial Resistance: The test organism may be resistant to this compound.
-
Inappropriate this compound Concentration: The concentration of this compound on the disk may be too low to inhibit the growth of the specific bacterial strain. For S. aureus, 10 µ g/disk has been shown to be effective for differentiation[2].
-
Incorrect Inoculum Density: The bacterial lawn may be too dense. It's crucial to standardize the inoculum to a 0.5 McFarland standard[5].
-
Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the antimicrobial. A uniform depth of 4 mm is recommended[6].
-
Expired Reagents: Ensure that the this compound solution and antibiotic disks are not expired[6].
4. My MIC results are not consistent between experiments. What could be the cause?
Inconsistency in MIC results can stem from several sources:
-
Variable Inoculum Size: The starting number of bacteria must be consistent. Use a standardized inoculum for each experiment[7].
-
Differences in Media: The composition of the culture medium can influence the activity of this compound. Use the same batch of media for all related experiments.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the apparent MIC.
-
Pipetting Errors: Inaccurate serial dilutions will lead to incorrect final concentrations in the wells.
5. Can this compound be used to treat biofilm infections?
Yes, this compound has demonstrated efficacy against bacterial biofilms, but at significantly higher concentrations than those required for planktonic bacteria[1]. For example, the MBEC for MRSA and P. aeruginosa was found to be 320 µg/mL, which is 10 times higher than the MIC for the same planktonic bacteria[1]. This highlights the increased resistance of biofilms[1].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound concentrations in antibacterial assays based on published literature.
| Parameter | Bacterial Species | Concentration | Assay Type | Reference |
| MIC | MRSA, P. aeruginosa | 32 µg/mL | Broth Microdilution | [1] |
| MBEC | MRSA, P. aeruginosa | 320 µg/mL | Biofilm Eradication | [1] |
| Disk Concentration | S. aureus | 10 µ g/disk | Disk Diffusion | [2] |
| Non-cytotoxic Concentration | Human Nasal Epithelial Cells | ≤32 µg/mL | Cell Viability Assay | [1] |
Experimental Protocols & Workflows
This compound's Antibacterial Mechanism
The primary antibacterial action of this compound involves its interaction with bacterial DNA.
General Workflow for Antibacterial Susceptibility Testing
This diagram outlines the typical steps involved in performing an antibacterial susceptibility test.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial culture in log phase
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Dilute the log-phase bacterial culture in nutrient broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final volume to 200 µL and dilute the this compound concentrations by half.
-
Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in a well with no visible turbidity (clear)[8].
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses bacterial susceptibility to this compound based on the size of the growth inhibition zone around a disk.
Materials:
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution (e.g., to prepare 10 µ g/disk )
-
Bacterial culture adjusted to 0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
Procedure:
-
Prepare Disks: Aseptically apply a known amount of this compound solution to sterile paper disks and allow them to dry completely[5].
-
Inoculate Plate: Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage[9].
-
Apply Disks: Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface. Gently press each disk to ensure full contact with the agar[6].
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.
-
Measure Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters[10].
Protocol 3: Time-Kill Curve Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
Bacterial culture in log phase
-
Nutrient broth
-
This compound solutions at various concentrations (e.g., MIC, 2x MIC, 4x MIC)
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., pipettes, agar plates)
Procedure:
-
Preparation: Prepare flasks containing nutrient broth with this compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control flask with no this compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 1 x 10^6 CFU/mL[11].
-
Time-Point Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask[11][12].
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto nutrient agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours, then count the colonies to calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration to generate the time-kill curves.
Troubleshooting Guide
Decision Tree for Unexpected Results
This diagram provides a logical flow for troubleshooting common issues encountered during antibacterial assays with this compound.
References
- 1. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of an this compound disk assay for differentiating Staphylococcus aureus from other staphylococci isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of this compound: electron microscopic study of cell wall changes induced in Staphylococcus aureus by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. idexx.dk [idexx.dk]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. grownextgen.org [grownextgen.org]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
Technical Support Center: Acriflavine in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Acriflavine in aqueous solutions during their experiments.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation of this compound in your aqueous solutions can be a frustrating roadblock in an experimental workflow. This guide provides a systematic approach to identifying the cause and resolving the issue.
Immediate Corrective Actions
If you observe precipitation in your this compound solution, consider the following immediate steps:
-
Gentle Warming: Warm the solution to 37-60°C.[1] For many salts, solubility increases with temperature.[2]
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Sonication: Use a sonicator to provide mechanical energy to break up aggregates and aid in dissolution.
-
pH Adjustment: If your experimental conditions allow, cautiously lower the pH. This compound, particularly the hydrochloride salt, is more soluble in acidic conditions.
Logical Troubleshooting Workflow
If the immediate actions do not resolve the issue, or for a more thorough investigation, follow the workflow below.
References
Best practices for long-term storage of Acriflavine solutions
Technical Support Center: Acriflavine Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
1. What are the optimal conditions for the long-term storage of this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at low temperatures and protected from light.[1] Aliquoting the solution can help prevent degradation from repeated freeze-thaw cycles.
Data Presentation: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for up to 1 month. For storage longer than a month, -80°C is recommended for up to 6 months.[1] | Lower temperatures minimize the rate of chemical degradation. |
| Light Exposure | Store in amber-colored vials or wrap containers in aluminum foil to protect from light.[1] | This compound is a fluorescent dye and is sensitive to light, which can cause photodegradation. |
| Container | Use airtight, sterile containers. Borosilicate glass or polypropylene vials are suitable. | Prevents evaporation, contamination, and potential interactions with the container material. |
| Atmosphere | For powdered this compound, purging the vial with an inert gas like argon or nitrogen before sealing can extend shelf life.[1] | Minimizes oxidation of the compound. |
2. What type of container should I use to store this compound solutions?
The choice of container is critical for maintaining the stability of this compound solutions.
-
Glass: Type I borosilicate glass is recommended due to its low reactivity and high chemical resistance.[2][3]
-
Plastic: Polypropylene (PP) and polyethylene (PE) containers are also suitable for storing aqueous solutions.[4] However, it is crucial to ensure the plastic is compatible with any organic co-solvents used in the solution. For chemicals that may interact with plastics, fluoride-treated HDPE bottles can provide an extra barrier.
3. How do pH and solvent affect the stability of this compound solutions?
The pH of the solution can significantly impact the stability and fluorescence of this compound. This compound is known to form stable ion-pair complexes at a specific pH, for instance, with aceclofenac at pH 8.5.[5] Changes in pH can lead to alterations in the chemical structure and potential degradation. It is recommended to prepare this compound solutions in a buffer system appropriate for the intended application and to verify the pH before storage. This compound is soluble in water and some organic solvents.[6] When preparing stock solutions, ensure the solvent is of high purity to avoid introducing contaminants that could accelerate degradation.
4. Can I freeze and thaw my this compound solution multiple times?
Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the compound and affect its concentration.[1][7] It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This ensures that only the required amount is thawed for each experiment, preserving the integrity of the remaining stock.
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound solution after storage.
-
Possible Cause 1: Low Temperature Storage of a Saturated Solution. If the solution was prepared at room temperature and then stored at a lower temperature (e.g., 4°C or -20°C), the solubility of this compound may decrease, leading to precipitation.
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Solution: Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. Before use, ensure the solution is completely clear. To prevent this, consider preparing a slightly less concentrated stock solution if it will be stored at low temperatures.
-
-
Possible Cause 2: Solvent Evaporation. If the container is not airtight, the solvent may evaporate over time, increasing the concentration of this compound beyond its solubility limit.
-
Solution: Use containers with tight-fitting seals. Parafilm can be used to further secure the cap during long-term storage. If evaporation has occurred, it is best to discard the solution as the exact concentration is unknown.
-
-
Possible Cause 3: pH Shift. A change in the pH of the solution can affect the solubility of this compound.
-
Solution: Measure the pH of the solution. If it has shifted significantly from the intended pH, it is advisable to prepare a fresh solution using a buffered solvent.
-
Logical Relationship: Troubleshooting Precipitation
Issue 2: The color of my this compound solution has changed.
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Possible Cause 1: Degradation. A color change, often a fading of the characteristic orange-brown color, can indicate chemical degradation of the this compound molecule. This can be caused by exposure to light, extreme temperatures, or incompatible chemicals.
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Solution: It is best to discard the solution as the active concentration is likely reduced and degradation products are present. To prevent this, strictly adhere to the recommended storage conditions (dark, cold).
-
-
Possible Cause 2: pH Indicator Effect. this compound's color can be influenced by the pH of the solution. A significant change in pH could lead to a noticeable color shift.
-
Solution: Check the pH of the solution. If it is outside the expected range, the solution may be compromised.
-
Issue 3: I am seeing a decrease in the fluorescent signal or biological activity of my this compound solution.
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Possible Cause 1: Degradation. The most likely cause is the chemical degradation of this compound, leading to a loss of its fluorescent properties and biological efficacy.
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Solution: Prepare a fresh solution. Review your storage and handling procedures to ensure they align with best practices.
-
-
Possible Cause 2: Quenching. The fluorescence of this compound can be quenched by other molecules in the solution.
-
Solution: Ensure that all components of your solution are compatible and that there are no contaminants that could cause quenching.
-
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and detect its degradation products. Method optimization will be required for specific equipment and sample matrices.
1. Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is typically required to separate the parent drug from its degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Example Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a maximum absorbance around 450 nm. A PDA detector can be used to monitor multiple wavelengths.
3. Sample Preparation:
-
Dilute the this compound solution to be tested in the initial mobile phase composition to a known concentration (e.g., 10 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and store at room temperature for 24 hours.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp) for a defined period.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C) for 24 hours.
5. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Experimental Workflow: HPLC Stability Testing
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. aaronpackaging.com [aaronpackaging.com]
- 4. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Optimization of this compound-Loaded Polycaprolactone Nanoparticles Using Box–Behnken Design for Burn Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Acriflavine Staining Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Acriflavine staining protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound staining experiments.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate Staining Time: The incubation period with this compound was too short for sufficient binding to the target. | Increase the staining time incrementally. Refer to the protocol table for typical time ranges. |
| Low this compound Concentration: The concentration of the this compound solution is too low. | Prepare a fresh solution or increase the concentration. Concentrations can range from 0.005% to 0.05% or higher depending on the application.[1] | |
| Incorrect pH of Staining Solution: The pH of the buffer can affect this compound's binding efficiency. | Ensure the staining buffer pH is optimal for your specific protocol. For example, a citrate buffer at pH 3.0 is used for staining Labyrinthulomycetes.[2] | |
| Photobleaching: The fluorescent signal is fading due to prolonged exposure to the excitation light source. | Minimize the exposure of the stained sample to light. Use an anti-fade mounting medium.[3] | |
| High Background/ Non-specific Staining | Excessive Staining Time: The sample was incubated with this compound for too long, leading to non-specific binding. | Reduce the staining time. Perform a time-course experiment to determine the optimal duration. |
| This compound Concentration Too High: A high concentration can lead to increased background fluorescence. | Decrease the this compound concentration. A study on confocal laser endomicroscopy found that concentrations of 0.01% and 0.02% provided good results with less background than 0.05%.[1] | |
| Inadequate Washing: Insufficient washing after staining fails to remove unbound this compound. | Increase the number and/or duration of washing steps after the staining incubation. A mixture of HCl and ethanol can be used to remove non-covalently bound stain.[4] | |
| Overstaining | Prolonged Exposure to this compound: Similar to high background, leaving the stain on for too long can oversaturate the target. | Shorten the incubation period with the this compound solution. |
| High Stain Concentration: The this compound solution is too concentrated. | Dilute the this compound staining solution. | |
| Cell or Tissue Damage | Toxicity from Prolonged Exposure: this compound can be toxic to cells and cause DNA damage with extended contact time.[5] | Reduce the staining time to the minimum required for adequate signal. Consider if a lower concentration can be used. |
| Harsh Fixation or Permeabilization: The methods used to prepare the sample may be causing damage. | Optimize fixation and permeabilization steps. Test different fixatives or reduce the concentration and incubation time of permeabilizing agents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal staining time for this compound?
A1: The optimal staining time for this compound is highly dependent on the sample type, the protocol being followed, and the desired outcome. Staining times can range from as short as 4 minutes for certain protists to 20-30 minutes for fungal meiotic chromosomes.[2][4] It is recommended to perform a time-course experiment to determine the ideal duration for your specific application.
Q2: How does this compound concentration affect staining results?
A2: this compound concentration directly impacts signal intensity and background fluorescence. Higher concentrations can lead to brighter signals but may also increase non-specific binding and background noise.[1] Conversely, a concentration that is too low will result in a weak or undetectable signal. It is crucial to titrate the this compound concentration to find the best balance for your experiment.
Q3: Can I adjust the staining time and concentration simultaneously?
A3: It is generally recommended to optimize one parameter at a time. Start by optimizing the this compound concentration with a standard staining time. Once the optimal concentration is determined, you can then perform a time-course experiment to find the ideal staining duration.
Q4: My this compound staining is weak compared to other fluorescent stains. Why?
A4: The fluorescence of cells stained with this compound can be weaker than that of other stains like Acridine Orange.[6][7] This may make it slightly more challenging to visualize extremely small cells.[6][7] To enhance the signal, you can try slightly increasing the this compound concentration or the staining time, while carefully monitoring for any increase in background.
Q5: Will increasing the staining time cause damage to my live cells?
A5: Yes, prolonged exposure to this compound can lead to DNA damage and cellular toxicity.[5] For live-cell imaging, it is critical to use the lowest effective concentration and the shortest possible staining time to minimize these effects.
Experimental Protocols
Protocol 1: this compound Staining of Fungal Meiotic Chromosomes
This protocol is adapted from a method used for Neurospora.[4]
-
Hydrolysis: Hydrolyze unfixed intact perithecia in 4 N HCl for 20-30 minutes at 30°C.
-
Rinse: Rinse once with water.
-
Staining: Stain in a solution containing 100-200 µg/ml this compound and 5 mg/ml K₂S₂O₅ in 0.1 N HCl for 20-30 minutes at 30°C.
-
Washing:
-
Wash three times (3-5 minutes each) in a mixture of concentrated HCl and 70% ethanol (2:98 v/v) at 30°C.
-
Wash twice in distilled water.
-
-
Mounting and Visualization: Dissect the stained perithecia in a drop of 10% glycerol and squash under a coverslip for examination with an epifluorescence microscope.
Protocol 2: this compound Staining for Detection of Labyrinthulomycetes
This protocol is a modified method for direct detection and enumeration of marine protists.[2]
-
Cell Collection: Collect 100 µl of live cells on a 0.22 µm membrane filter.
-
Rinse: Rinse the cells on the filter with filter-sterilized artificial seawater.
-
Staining: Add 3-4 mL of 0.05% this compound in 0.1 M citrate buffer (pH 3.0) to the cells and let it stand for 4 minutes.
-
Washing:
-
Vacuum drain the stain.
-
Add 2 ml of 75% isopropyl alcohol while still under vacuum.
-
Rinse the filter with sterile distilled water after all the alcohol has been drained.
-
-
Mounting and Visualization: Place the filter on a microscope slide, add a drop of water or immersion oil, and place a coverslip on top for visualization under epifluorescence microscopy.
Quantitative Data Summary
| Parameter | Protocol 1: Fungal Meiotic Chromosomes[4] | Protocol 2: Labyrinthulomycetes[2] | In Vivo Imaging Study[5] | Confocal Endomicroscopy Study[1] |
| This compound Concentration | 100-200 µg/ml | 0.05% | 0.025% | 0.05%, 0.02%, 0.01%, 0.005% |
| Staining Time | 20-30 minutes | 4 minutes | 2 and 15 minutes | Not specified |
| Temperature | 30°C | Room Temperature | Not specified | Not specified |
| Key Observation | DNA-specific staining allows visualization of chromatin through the nucleolus. | Cell walls fluoresce red, and cytoplasm fluoresces green. | Increased contact time led to increased DNA damage. | 0.02% showed significantly better polar staining. 0.005% resulted in decreased image quality. |
Visualizations
Caption: A generalized workflow for this compound staining.
Caption: Mechanism of this compound binding to DNA via intercalation.
References
- 1. Effects on confocal laser endomicroscopy image quality by different this compound concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 3. biotium.com [biotium.com]
- 4. fgsc.net [fgsc.net]
- 5. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Acridine Orange, this compound, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acriflavine and DAPI for Nuclear Counterstaining
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular imaging, the precise visualization of the cell nucleus is paramount. Nuclear counterstains are indispensable tools in fluorescence microscopy, providing essential context for the localization of specific proteins and cellular structures. Among the myriad of available dyes, 4′,6-diamidino-2-phenylindole (DAPI) has long been the gold standard for its reliability and ease of use. However, alternative dyes such as Acriflavine present a different set of spectral and chemical properties that may be advantageous for specific applications. This guide provides an objective comparison of this compound and DAPI for nuclear counterstaining, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Quantitative Data Summary
The performance of a fluorescent dye is dictated by its photophysical properties. The following table summarizes the key quantitative data for this compound and DAPI, facilitating a direct comparison of their performance characteristics.
| Property | This compound | DAPI |
| Excitation Maximum (Bound to DNA) | ~465 nm[1] | ~358 nm[2][3] |
| Emission Maximum (Bound to DNA) | ~502 nm[1] | ~461 nm[2][3] |
| Quantum Yield (Bound to dsDNA) | Not explicitly quantified, but fluorescence is enhanced upon binding. The quantum yield in aqueous solution is 0.54.[4] | High (up to 0.66), with an ~20-fold fluorescence enhancement upon binding to dsDNA.[1][3][4][5][6] |
| Binding Affinity (Kd) | Data not readily available, but known to intercalate with high affinity. | High affinity for dsDNA, with a dissociation constant (Kd) in the nanomolar range.[7] |
| Photostability | Generally considered to be moderately photostable, characteristic of acridine dyes. | Good photostability, though photobleaching can occur with prolonged UV exposure.[6] |
| Molar Mass | Mixture of 3,6-diamino-10-methylacridinium chloride (259.73 g/mol ) and 3,6-diaminoacridine (209.25 g/mol ) | 350.25 g/mol (dihydrochloride) |
| Solubility | Soluble in water and ethanol. | Soluble in water, but more so in DMF.[8] |
Experimental Protocols
Detailed and reproducible protocols are critical for successful and consistent staining. Below are standardized protocols for nuclear counterstaining with both this compound and DAPI in fixed mammalian cells.
This compound Staining Protocol for Fixed Mammalian Cells
This protocol is adapted for use in a standard immunofluorescence workflow.
Reagents:
-
This compound stock solution (1 mg/mL in distilled water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Mounting Medium
Procedure:
-
Cell Preparation: Grow mammalian cells on sterile glass coverslips to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Dilute the this compound stock solution in PBS to a final concentration of 1-5 µg/mL. Incubate the cells with the this compound solution for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with filter sets appropriate for the excitation and emission spectra of this compound (Excitation: ~465 nm, Emission: ~502 nm).
DAPI Staining Protocol for Fixed Mammalian Cells
This is a widely used and reliable protocol for nuclear counterstaining.
Reagents:
-
DAPI stock solution (1 mg/mL in deionized water or DMF)[8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Mounting Medium
Procedure:
-
Cell Preparation: Grow mammalian cells on sterile glass coverslips to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 300 nM (approximately 0.1 µg/mL).[9] Incubate the cells with the DAPI solution for 1-5 minutes at room temperature, protected from light.[9]
-
Washing: Wash the cells two to three times with PBS to remove background fluorescence.[9]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an antifade reagent.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).[2][3]
Visualization of Methodologies
To further clarify the experimental processes and mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized experimental workflow for nuclear counterstaining in fixed cells.
Caption: Mechanisms of DNA binding for this compound (intercalation) and DAPI (minor groove binding).
Concluding Remarks
Both this compound and DAPI are effective nuclear counterstains, each with distinct advantages and disadvantages.
DAPI remains the preferred choice for general-purpose nuclear counterstaining due to its high specificity for DNA, significant fluorescence enhancement upon binding, and well-established, rapid protocols.[5] Its blue fluorescence provides excellent spectral separation from commonly used green and red fluorophores.[8] However, its requirement for UV excitation can be a source of phototoxicity in live-cell imaging, although it is less of a concern in fixed-cell applications.[6]
This compound , with its green fluorescence, offers a valuable alternative, particularly in multicolor experiments where the blue channel is occupied. Its mechanism of intercalation differs from DAPI's minor groove binding, which could be a relevant factor in studies of DNA structure and function.[10] While its photophysical properties upon DNA binding are not as extensively characterized as DAPI's, it provides robust nuclear staining. Researchers should be mindful of the potential for this compound to exhibit broader cellular effects due to its history as an antiseptic and its known interactions with various cellular processes.[10][11] Recent studies have also highlighted its potential cytotoxicity, which should be considered in the experimental design.[11][12]
Ultimately, the choice between this compound and DAPI will depend on the specific requirements of the experiment, including the other fluorophores in use, the imaging instrumentation available, and the biological question being addressed. This guide provides the foundational data and protocols to make an informed decision for your nuclear counterstaining needs.
References
- 1. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. DAPI - Wikipedia [en.wikipedia.org]
- 3. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. researchgate.net [researchgate.net]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - NO [thermofisher.com]
- 10. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acriflavine-Based Assays with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, accurate quantification of nucleic acids and assessment of gene expression are paramount. While quantitative Polymerase Chain Reaction (qPCR) has long been the gold standard for its sensitivity and specificity, alternative methods like those based on fluorescent dyes such as Acriflavine are also utilized for certain applications. This guide provides an objective comparison of this compound-based assays and qPCR, offering insights into their respective methodologies, data interpretation, and potential applications.
Principles of Detection
This compound-Based Assays: this compound is a fluorescent dye that can intercalate into nucleic acids. Its fluorescence properties can change upon binding, allowing for the quantification of total nucleic acid content. The intensity of the fluorescent signal is proportional to the amount of nucleic acid present in the sample. These assays are generally straightforward and cost-effective for bulk nucleic acid quantification.
Quantitative PCR (qPCR): This technique, also known as real-time PCR, monitors the amplification of a specific DNA sequence in real-time.[1] It utilizes fluorescent reporters, such as SYBR Green or probe-based chemistries like TaqMan, to measure the amount of amplified product in each cycle. The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of the target nucleic acid. For gene expression analysis, RNA is first reverse-transcribed into complementary DNA (cDNA), a process known as reverse transcription qPCR (RT-qPCR).[2][3][4]
Experimental Protocols
A clear understanding of the experimental workflows is crucial for choosing the appropriate assay and for accurate data interpretation.
This compound-Based Nucleic Acid Quantification Protocol
This protocol outlines a general procedure for quantifying nucleic acids using this compound.
-
Preparation of Standards and Samples:
-
Prepare a series of known concentrations of a standard DNA or RNA to generate a standard curve.
-
Dilute the unknown samples to fall within the linear range of the assay.
-
-
Staining:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths. For this compound, excitation is often around 451 nm and emission around 502 nm.[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of the unknown samples based on their fluorescence intensity.
-
Two-Step RT-qPCR Protocol for Gene Expression Analysis
This protocol describes a common workflow for quantifying the expression of a target gene relative to a reference gene.[2][3]
-
RNA Isolation:
-
Extract total RNA from the experimental samples. Ensure high purity and integrity of the RNA.
-
-
Reverse Transcription (RT):
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers specific to the target and reference genes.
-
Add the cDNA template to the master mix.
-
-
Real-Time PCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.
-
-
Data Analysis:
-
Determine the Cq value for the target and reference genes in each sample.
-
Calculate the relative gene expression using a method such as the ΔΔCt method, which normalizes the target gene expression to the reference gene expression.[2]
-
Data Presentation: A Comparative Overview
Due to the absence of direct experimental cross-validation studies in the available literature, the following tables present hypothetical data to illustrate the quantitative outputs of each assay.
Table 1: Hypothetical Quantification of Total Nucleic Acid
| Sample ID | This compound Assay (ng/µL) | UV-Vis Spectrophotometry (ng/µL) |
| Sample A | 52.3 | 55.1 |
| Sample B | 105.8 | 110.2 |
| Sample C | 25.1 | 27.5 |
This table illustrates how an this compound-based assay provides bulk quantification of nucleic acids, which can be compared to other methods like UV-Vis spectrophotometry.
Table 2: Hypothetical Gene Expression Analysis of HIF-1α
| Treatment | Target Gene (HIF-1α) Cq | Reference Gene (GAPDH) Cq | ΔCq (Target - Ref) | Relative Quantification (Fold Change) |
| Control | 24.5 | 20.2 | 4.3 | 1.0 |
| This compound | 26.8 | 20.3 | 6.5 | 0.22 |
This table demonstrates the output of a typical RT-qPCR experiment for relative gene expression analysis. This compound has been reported to inhibit the dimerization and transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8] This hypothetical data shows a downregulation of HIF-1α expression upon this compound treatment.
Mandatory Visualizations
This compound Staining Workflow
Caption: Workflow for nucleic acid quantification using an this compound-based assay.
Two-Step RT-qPCR Workflow
Caption: Standard workflow for gene expression analysis using two-step RT-qPCR.
Simplified HIF-1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β, preventing downstream gene expression.
Conclusion
This compound-based assays and qPCR are both valuable tools for nucleic acid analysis, but they serve different primary purposes. This compound assays offer a simple and cost-effective method for the bulk quantification of total nucleic acids. In contrast, qPCR provides highly sensitive and specific quantification of particular nucleic acid sequences, making it the gold standard for applications like gene expression analysis and viral load determination.[9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. clyte.tech [clyte.tech]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 6. This compound Centrifuge Stain for Labyrinthulomycetes [protocols.io]
- 7. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison and Sensitivity Evaluation of Three Different Commercial Real-Time Quantitative PCR Kits for SARS-CoV-2 Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Acriflavine for G-quadruplex DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific fluorescent probe for G-quadruplex (G4) DNA is a critical step in experimental design. This guide provides an objective comparison of Acriflavine and its closely related analog Proflavine, with two other commonly used G4-DNA probes: Thioflavin T (ThT) and N-methyl mesoporphyrin IX (NMM). The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows to aid in the selection of the most appropriate probe for your research needs.
Performance Comparison of G-Quadruplex DNA Fluorescent Probes
The specificity of a fluorescent probe for G4-DNA is determined by its binding affinity, fluorescence enhancement upon binding, and its ability to discriminate against other DNA structures, such as duplex DNA. While direct quantitative data for this compound's interaction with G-quadruplex DNA is limited in publicly available literature, data for the structurally similar acridine dye, Proflavine, offers valuable insights.
| Probe | Target G4-DNA | Binding Affinity (Kd or Ka) | Fluorescence Enhancement | Selectivity over Duplex DNA |
| Proflavine | Human Telomeric | Ka ≈ 1.36 x 106 M-1[1] | Quenching of fluorescence observed upon intercalation.[2] | Primarily known as a DNA intercalator, suggesting lower selectivity for G4 structures. |
| Thioflavin T (ThT) | c-Myc promoter | - | Significant increase in fluorescence emission.[3] | High, with poor interactions with duplex DNA sequences.[3] |
| Thioflavin T (ThT) | Human Telomeric | - | ~700-fold enhancement.[4] | High specificity against duplexes.[4] |
| N-methyl mesoporphyrin IX (NMM) | Parallel G-quadruplex | KD ≈ 100 nM[5] | ~60-fold increase for parallel GQs.[6] | Exceptionally high; no change in fluorescence with up to 100-fold excess of duplex DNA.[6] |
| N-methyl mesoporphyrin IX (NMM) | Hybrid G-quadruplex | KD ≈ 5-10 µM[5] | ~40-fold increase for hybrid GQs.[6] | High.[5] |
| N-methyl mesoporphyrin IX (NMM) | Antiparallel G-quadruplex | Very weak interaction.[5] | <10-fold increase.[6] | High.[5] |
Experimental Protocols
Accurate assessment of probe specificity relies on standardized experimental protocols. Below are detailed methodologies for key experiments used to characterize the interaction of fluorescent probes with G-quadruplex DNA.
Fluorescence Titration
This method is used to determine the binding affinity (dissociation constant, Kd, or association constant, Ka) and stoichiometry of the probe-G4 DNA interaction.
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., this compound, ThT, NMM) in an appropriate buffer (e.g., Tris-HCl with KCl or NaCl).
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide in the same buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Titration:
-
Place a fixed concentration of the fluorescent probe in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the G4-DNA solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the G4-DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site or two-site binding model) to calculate the binding constant.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate conformational changes in the G4-DNA structure upon probe binding.
-
Sample Preparation:
-
Prepare solutions of the G4-DNA and the fluorescent probe in a suitable buffer.
-
Record the CD spectrum of the G4-DNA alone.
-
Prepare samples with a constant concentration of G4-DNA and increasing concentrations of the probe.
-
-
Measurement:
-
Record the CD spectra for each sample in the range of 200-350 nm.
-
Typical G-quadruplex structures exhibit characteristic CD signals (e.g., a positive peak around 260 nm for parallel G-quadruplexes and a positive peak around 295 nm for antiparallel structures).
-
-
Analysis:
-
Analyze the changes in the CD spectrum of the G4-DNA upon addition of the probe. Significant changes can indicate a change in the G4-DNA topology or stabilization of a particular conformation.
-
FRET Melting Assay
Fluorescence Resonance Energy Transfer (FRET) melting assays are used to assess the thermal stability of G4-DNA in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates stabilization of the G4 structure by the probe.
-
Oligonucleotide Design:
-
Synthesize a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor) at its termini.
-
-
Assay Setup:
-
Prepare solutions of the FRET-labeled G4-DNA in the presence and absence of the fluorescent probe.
-
Use a real-time PCR machine or a fluorometer with temperature control to monitor the fluorescence of the donor fluorophore.
-
-
Melting Curve Analysis:
-
Increase the temperature gradually from room temperature to 95°C and record the fluorescence intensity at each temperature point.
-
The melting temperature (Tm) is the temperature at which 50% of the G4-DNA is unfolded, resulting in a significant change in FRET efficiency.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the G4-DNA alone from the Tm in the presence of the probe.
-
Visualizing Experimental Workflows and Interactions
Experimental Workflow for Assessing Probe Specificity
Caption: Workflow for evaluating G4-DNA probe specificity.
Ligand-Induced Stabilization of G-quadruplex DNA
References
- 1. Spectroscopic and thermodynamic insights into the interaction between proflavine and human telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic studies of Thioflavin-T binding to c-Myc G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 6. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Acriflavine: A Procedural Guide for Laboratory Professionals
For immediate release:
Proper management and disposal of acriflavine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound waste responsibly. This compound, a fluorescent dye and antiseptic, is classified as a hazardous substance toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[1][2][3]
Core Principles of this compound Waste Management
The primary principle for this compound disposal is to avoid release into the environment.[3][4][5][6] This means that drain disposal is not a recommended method for this compound solutions or solids, with the potential exception of very dilute solutions as specified by local regulations.[7] All this compound waste, including contaminated materials, should be collected and treated as hazardous waste.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid this compound Waste:
-
This compound Solutions:
-
Contaminated Materials:
2. Storage of this compound Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.[1]
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
-
Keep this compound waste segregated from incompatible materials, such as strong oxidizing agents.[2]
3. Professional Disposal:
-
The recommended method for the final disposal of this compound waste is to engage a licensed professional waste disposal company.[1][9]
-
These companies are equipped to handle and treat hazardous chemical waste in accordance with environmental regulations.
-
One specified treatment method involves dissolving the this compound in a combustible solvent and incinerating it in a chemical scrubber.[1][9]
Quantitative Data Summary
While specific quantitative data for disposal is limited in publicly available resources, the following table summarizes key hazard identification numbers for transportation and classification.
| Identifier | Value | Description |
| UN Number | 3077 | United Nations number for environmentally hazardous substance, solid, n.o.s.[1] |
| Transport Hazard Class | 9 | Miscellaneous dangerous substances and articles.[1][6] |
| Packaging Group | III | Indicates a substance with a minor degree of danger.[1] |
Experimental Protocols
Visualizing Disposal and Safety Workflows
To aid in the decision-making process for handling this compound, the following diagrams illustrate the proper disposal workflow and general safety precautions.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Key safety precautions for handling this compound in the laboratory.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. westliberty.edu [westliberty.edu]
- 3. technopharmchem.com [technopharmchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. "this compound 0.1%*" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. toku-e.com [toku-e.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
